molecular formula C16H14Cl2O B1679091 Proclonol CAS No. 14088-71-2

Proclonol

Número de catálogo: B1679091
Número CAS: 14088-71-2
Peso molecular: 293.2 g/mol
Clave InChI: BKAYSPSVVJBHHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Proclonol is a diarylmethane.

Propiedades

IUPAC Name

bis(4-chlorophenyl)-cyclopropylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c17-14-7-3-12(4-8-14)16(19,11-1-2-11)13-5-9-15(18)10-6-13/h3-11,19H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAYSPSVVJBHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057972
Record name Proclonol
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Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14088-71-2
Record name Proclonol
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Record name Proclonol [USAN:INN:BAN]
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Record name Proclonol
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Record name Proclonol
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Record name PROCLONOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Proclonol: A Hypothesized Mechanism of Action as an Endocrine Disruptor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of direct scientific studies on the endocrine-disrupting properties of proclonol (bis(4-chlorophenyl)cyclopropylmethanol). The following technical guide presents a hypothesized mechanism of action based on the well-documented effects of structurally similar organochlorine compounds, such as DDT and methoxychlor. The proposed pathways and effects are inferred and require empirical validation.

Introduction

This compound is a diarylmethane compound characterized by two chlorophenyl groups attached to a central carbon. This structure is analogous to several known organochlorine pesticides that have been identified as endocrine-disrupting chemicals (EDCs). EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones, thereby disrupting the body's endocrine system.[1][2] Given its structural characteristics, this compound is classified as a potential endocrine-disrupting compound. This guide outlines a hypothesized mechanism of action for this compound's endocrine-disrupting effects, drawing parallels from the established activities of related compounds.

Hypothesized Molecular Mechanisms of Action

The endocrine-disrupting activity of this compound is likely multifaceted, primarily targeting steroid hormone pathways due to its structural resemblance to endogenous hormones. The principal hypothesized mechanisms include:

  • Interaction with Nuclear Receptors: this compound is predicted to interact with nuclear receptors, particularly the estrogen receptor (ER) and the androgen receptor (AR).

  • Alteration of Steroidogenesis: this compound may interfere with the enzymatic pathways responsible for the synthesis of steroid hormones.

Interaction with Estrogen Receptors (ERα and ERβ)

Structurally similar organochlorine pesticides, such as the o,p'-isomer of DDT and the methoxychlor metabolite HPTE, are known to act as estrogen receptor agonists.[2][3] These compounds can bind to both ERα and ERβ, mimicking the effects of the natural ligand, 17β-estradiol (E2). This binding can initiate a cascade of molecular events leading to the transcription of estrogen-responsive genes, which can result in inappropriate physiological responses.

Hypothesized Agonistic Action: this compound may bind to the ligand-binding domain (LBD) of ERα and ERβ, inducing a conformational change in the receptor. This change would promote the dissociation of corepressor proteins and the recruitment of coactivator proteins, leading to the transcription of target genes. Van der Waals interactions are the primary driving force for the binding of DDT analogs to the ERα ligand-binding domain.[1]

Interaction with the Androgen Receptor (AR)

Many organochlorine pesticides have been shown to exhibit anti-androgenic activity.[4][5] They can act as antagonists to the androgen receptor, competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).

Hypothesized Antagonistic Action: this compound may bind to the androgen receptor without activating it, thereby preventing the binding of natural androgens. This would block the normal signaling pathway, leading to a reduction in the expression of androgen-dependent genes. Studies on other organochlorine pesticides have demonstrated their ability to competitively displace androgens from the AR and antagonize AR-mediated transcription in a dose-dependent manner.[6]

Interference with Steroidogenesis

Endocrine disruptors can also affect the production of steroid hormones by inhibiting key enzymes in the steroidogenic pathway.

Hypothesized Inhibition of Steroidogenic Enzymes: this compound could potentially inhibit enzymes such as aromatase (CYP19A1), which converts androgens to estrogens, or other cytochrome P450 enzymes involved in steroid synthesis. Inhibition of aromatase would lead to a decrease in estrogen levels and an accumulation of androgens.

Data Presentation: Hypothesized Endocrine-Disrupting Effects of this compound

The following table summarizes the potential endocrine-disrupting effects of this compound, based on data from structurally analogous organochlorine compounds. Note: This data is illustrative and not empirically determined for this compound.

Parameter Hypothesized Effect of this compound Basis of Hypothesis (Structural Analogs) Potential Physiological Consequence
Estrogen Receptor (ER) Binding Agonisto,p'-DDT, Methoxychlor (HPTE metabolite)[2][3]Stimulation of estrogen-responsive gene expression, uterotrophic effects.
Androgen Receptor (AR) Binding Antagonistp,p'-DDE, Vinclozolin[6][7]Inhibition of androgen-dependent gene expression, demasculinization.
Aromatase (CYP19A1) Activity InhibitionSome organochlorine pesticidesDecreased estrogen synthesis, increased androgen levels.
Thyroid Hormone System DisruptionDDT, Methoxychlor[1]Altered thyroid hormone levels, developmental effects.

Experimental Protocols for Investigating the Hypothesized Mechanism

To validate the hypothesized endocrine-disrupting mechanism of this compound, a series of in vitro and in vivo assays would be required. The following are detailed methodologies for key experiments, based on OECD and EPA test guidelines.[8][9][10][11]

Estrogen Receptor Competitive Binding Assay

Objective: To determine the ability of this compound to bind to the estrogen receptor.

Methodology:

  • Preparation of Receptor Source: Rat uterine cytosol or recombinant human ERα can be used as the source of estrogen receptors.[12][13]

  • Assay Procedure: A constant concentration of radiolabeled 17β-estradiol ([³H]-E2) is incubated with the receptor source in the presence of increasing concentrations of this compound.

  • Separation of Bound and Unbound Ligand: After incubation, the receptor-bound [³H]-E2 is separated from the free [³H]-E2 using a method such as hydroxylapatite or dextran-coated charcoal.[14]

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of [³H]-E2 bound against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of [³H]-E2 binding) is calculated.[15]

Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)

Objective: To determine if the binding of this compound to the estrogen receptor leads to the activation of gene transcription.

Methodology:

  • Cell Line: A human cell line (e.g., HeLa, MCF-7) stably transfected with an estrogen receptor expression plasmid and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase, β-galactosidase) is used.[16][17]

  • Assay Procedure: The cells are treated with various concentrations of this compound. 17β-estradiol is used as a positive control.

  • Measurement of Reporter Gene Activity: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The results are expressed as fold induction of reporter gene activity relative to a vehicle control. An EC50 value (the concentration of this compound that causes 50% of the maximal response) is determined.

H295R Steroidogenesis Assay

Objective: To assess the effect of this compound on the production of steroid hormones.

Methodology:

  • Cell Line: The human adrenal cortical carcinoma cell line H295R is used as it expresses all the key enzymes for steroidogenesis.[18][19][20]

  • Assay Procedure: H295R cells are exposed to various concentrations of this compound for 48 hours. Forskolin is used as a positive control to stimulate steroidogenesis, and a known inhibitor (e.g., prochloraz) is also included.[21]

  • Hormone Measurement: After exposure, the concentrations of testosterone and 17β-estradiol in the cell culture medium are measured using methods like ELISA or LC-MS/MS.

  • Cell Viability: Cell viability is assessed to ensure that the observed effects on hormone production are not due to cytotoxicity.[20]

  • Data Analysis: The hormone concentrations are normalized to the solvent control, and the results are analyzed for statistically significant changes in hormone production.

Mandatory Visualizations

Signaling Pathways

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_this compound ER-Proclonol Complex (active) This compound->ER_this compound ER Estrogen Receptor (ER) (inactive) ER_HSP ER-HSP Complex ER->ER_HSP ER->ER_this compound Binding HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation Dimer Dimerization ER_this compound->Dimer Translocation ERE Estrogen Response Element (ERE) Dimer->ERE Binding Transcription Transcription ERE->Transcription Initiation Coactivators Coactivators Coactivators->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Estrogenic Effects Estrogenic Effects Translation->Estrogenic Effects

Caption: Hypothesized estrogen receptor agonistic pathway for this compound.

Androgen_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR_Testosterone AR-Testosterone Complex (active) Testosterone->AR_Testosterone Binding This compound This compound AR_this compound AR-Proclonol Complex (inactive) This compound->AR_this compound Competitive Binding AR Androgen Receptor (AR) AR->AR_Testosterone AR->AR_this compound Dimerization Dimerization AR_Testosterone->Dimerization Translocation Transcription_Blocked Transcription Blocked AR_this compound->Transcription_Blocked Inhibition ARE Androgen Response Element (ARE) Dimerization->ARE Binding Transcription Transcription ARE->Transcription Androgenic Effects Androgenic Effects Transcription->Androgenic Effects

Caption: Hypothesized androgen receptor antagonistic pathway for this compound.

Experimental Workflow

Endocrine_Disruptor_Screening_Workflow cluster_level1 Level 1: In Silico & QSAR cluster_level2 Level 2: In Vitro Screening cluster_level3 Level 3: In Vivo Assays cluster_level4 Level 4: Hazard Characterization QSAR QSAR Analysis (Structural Similarity to known EDCs) Receptor_Binding Receptor Binding Assays (ER, AR) QSAR->Receptor_Binding Reporter_Gene Reporter Gene Assays (ER, AR) Receptor_Binding->Reporter_Gene Steroidogenesis H295R Steroidogenesis Assay Reporter_Gene->Steroidogenesis Uterotrophic Uterotrophic Assay (Estrogenic Activity) Steroidogenesis->Uterotrophic Hershberger Hershberger Assay (Anti-Androgenic Activity) Steroidogenesis->Hershberger Hazard_ID Hazard Identification and Risk Assessment Uterotrophic->Hazard_ID Hershberger->Hazard_ID

Caption: Tiered testing workflow for this compound's endocrine activity.

Conclusion

While direct experimental evidence is lacking, the structural characteristics of this compound strongly suggest its potential to act as an endocrine disruptor. The hypothesized mechanisms, primarily involving agonistic interactions with the estrogen receptor and antagonistic interactions with the androgen receptor, are based on the well-established activities of analogous organochlorine compounds. Further investigation using the described in vitro and in vivo assays is necessary to definitively characterize the endocrine-disrupting profile of this compound and to quantify its potential risk to human and environmental health.

References

Unveiling the Antifungal Potential of Bis(4-chlorophenyl)cyclopropylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of bis(4-chlorophenyl)cyclopropylmethanol, with a particular focus on its antifungal properties against the phytopathogenic fungus Botrytis cinerea. The information presented herein is compiled from scientific literature to support further research and development in the field of antifungal agents.

Antifungal Activity

Bis(4-chlorophenyl)cyclopropylmethanol has been identified as a fungistatic agent, demonstrating inhibitory effects on the growth of Botrytis cinerea, a significant plant pathogen responsible for gray mold disease. The presence of a hydroxyl group is considered crucial for its antifungal activity.

Quantitative Antifungal Activity Data

The antifungal efficacy of bis(4-chlorophenyl)cyclopropylmethanol and its precursor, 4-chlorophenyl cyclopropyl ketone, was evaluated against Botrytis cinerea through a conidial germination assay. The results are summarized in the table below.

CompoundConcentration (mg/L)Inhibition of Conidial Germination (%)
4-chlorophenyl cyclopropyl ketone150100
(±)-1-(4-chlorophenyl)-1-cyclopropylmethanol10100

Data sourced from Pinedo-Rivilla et al. (2011).[1]

Mechanism of Action and Fungal Detoxification

While the precise molecular mechanism of action of bis(4-chlorophenyl)cyclopropylmethanol has not been fully elucidated, its activity is associated with the inhibition of fungal growth. Interestingly, Botrytis cinerea has demonstrated the ability to detoxify this compound through biotransformation. This detoxification process involves the enzymatic conversion of the active alcohol back to its less active ketone precursor, 4-chlorophenyl cyclopropyl ketone, and the formation of a dimeric ether, di(4-chlorophenyl cyclopropyl methyl)ether.[1] This suggests that the fungus possesses enzymatic machinery to neutralize the antifungal properties of the compound, a critical consideration for the development of durable fungicides.

Experimental Protocols

Antifungal Activity Assay (Conidial Germination)

A detailed protocol for determining the antifungal activity of bis(4-chlorophenyl)cyclopropylmethanol against Botrytis cinerea is provided below, based on the methodology described in the literature.[1]

Objective: To quantify the inhibitory effect of the test compound on the germination of B. cinerea conidia.

Materials:

  • Test compound (bis(4-chlorophenyl)cyclopropylmethanol)

  • Ethanol (for dissolving the test compound)

  • Sterile water

  • Botrytis cinerea conidial suspension (approximately 5 x 10⁴ conidia/mL in water)

  • Potato Dextrose Broth (PDB) medium

  • ELISA plates (96-well)

  • Micropipettes

Procedure:

  • Prepare a stock solution of the test compound by dissolving it in a minimal amount of ethanol.

  • Prepare serial dilutions of the stock solution with sterile water to achieve final test concentrations (e.g., 10–150 mg/L).

  • In each well of an ELISA plate, add 15 µL of the test compound solution.

  • To each well, add 2 µL of the B. cinerea conidial suspension.

  • Finally, add 2 µL of PDB medium to each well.

  • For the control, prepare wells with the same components but substitute the test compound solution with a solution containing an identical final concentration of ethanol.

  • Incubate the plates under conditions suitable for fungal growth.

  • After the incubation period, observe the wells under a microscope to determine the percentage of conidial germination inhibition compared to the control.

Biotransformation (Detoxification) Study

The following protocol outlines the methodology used to study the detoxification of bis(4-chlorophenyl)cyclopropylmethanol by Botrytis cinerea.[1]

Objective: To identify the metabolites produced by B. cinerea when exposed to the test compound.

Materials:

  • (±)-1-(4-chlorophenyl)-1-cyclopropylmethanol

  • Czapek-Dox medium

  • Botrytis cinerea UCA992 culture

  • Roux bottles for surface culture

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Apparatus for filtration and extraction

  • Analytical instrumentation for compound purification and identification (e.g., column chromatography, HPLC, NMR, HRMS)

Procedure:

  • Prepare surface cultures of B. cinerea UCA992 in Roux bottles containing Czapek-Dox medium.

  • Introduce (±)-1-(4-chlorophenyl)-1-cyclopropylmethanol into the fungal culture.

  • Incubate the cultures for a specified period (e.g., five days).

  • After incubation, filter the mycelium from the culture broth.

  • Extract the filtered mycelium and the culture broth separately with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate.

  • Combine the extracts and concentrate them.

  • Purify the resulting residue using column chromatography to isolate the metabolites.

  • Characterize the structure of the isolated metabolites using spectroscopic techniques such as HPLC, NMR, and HRMS to identify the biotransformation products.

  • As a control, incubate the test compound in the culture medium under the same conditions but without the fungus to ensure that any observed transformations are due to fungal activity.

Visualizations

The following diagrams illustrate the key processes related to the biological evaluation of bis(4-chlorophenyl)cyclopropylmethanol.

Antifungal_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Bis(4-chlorophenyl) cyclopropylmethanol Assay_Setup Conidial Germination Assay Setup Compound->Assay_Setup Fungus Botrytis cinerea conidial suspension Fungus->Assay_Setup Incubation Incubation Assay_Setup->Incubation Microscopy Microscopic Observation Incubation->Microscopy Data_Analysis Inhibition Calculation Microscopy->Data_Analysis Result Result Data_Analysis->Result Quantitative Antifungal Data

Caption: Workflow for Antifungal Activity Evaluation.

Detoxification_Pathway cluster_fungus Botrytis cinerea Metabolism Active_Compound Bis(4-chlorophenyl)cyclopropylmethanol (Antifungal) Metabolite1 4-chlorophenyl cyclopropyl ketone (Less Active) Active_Compound->Metabolite1 Oxidation Metabolite2 di(4-chlorophenyl cyclopropyl methyl)ether Active_Compound->Metabolite2 Dimerization

Caption: Fungal Detoxification of the Compound.

References

In-depth Technical Guide on the Cellular and Molecular Targets of Proclonol

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific cellular and molecular targets of the compound "Proclonol" for therapeutic applications is not available in the current scientific literature. This compound, chemically identified as bis(p-chlorophenyl)cyclopropylmethanol[1], is primarily documented as an acaricide (a substance used to kill mites and ticks). Research detailing its mechanism of action at the cellular and molecular level in mammals, which would be relevant to researchers, scientists, and drug development professionals, is not publicly accessible.

Given the potential for a typographical error in the query, this guide will instead focus on Propranolol , a well-researched pharmaceutical agent with a similar name. Propranolol is a non-selective beta-adrenergic receptor antagonist with a wide range of therapeutic applications, and its cellular and molecular targets are extensively characterized.

Technical Guide: The Core Cellular and Molecular Targets of Propranolol

This guide provides a detailed overview of the primary cellular and molecular targets of Propranolol, summarizing key quantitative data, outlining experimental protocols for target identification and characterization, and visualizing the associated signaling pathways.

Primary Cellular Targets

Propranolol's primary cellular targets are cells expressing beta-adrenergic receptors (β-ARs) . These receptors are found in numerous tissues throughout the body, leading to the drug's broad systemic effects. Key cellular targets include:

  • Cardiomyocytes: Cells of the heart muscle.

  • Vascular Smooth Muscle Cells: Cells in the walls of blood vessels.

  • Bronchial Smooth Muscle Cells: Cells in the airways of the lungs.

  • Juxtaglomerular Cells: Cells in the kidney that synthesize and release renin.

  • Neurons: Propranolol can cross the blood-brain barrier and affect nerve cells in the central nervous system.[2]

Primary Molecular Targets

The principal molecular targets of Propranolol are the β1 and β2-adrenergic receptors , which are members of the G protein-coupled receptor (GPCR) superfamily.

  • β1-Adrenergic Receptors: Predominantly located in the heart.

  • β2-Adrenergic Receptors: Widely distributed, with significant presence in the smooth muscle of the vasculature and bronchi.[2]

  • Voltage-gated Sodium Channels: In addition to its primary action on β-ARs, propranolol has been shown to block fast inward sodium currents, particularly relevant to its anticonvulsant properties.[3]

Quantitative Data: Receptor Binding Affinity

The affinity of Propranolol for its molecular targets is a critical determinant of its pharmacological activity. The following table summarizes key binding affinity (Ki) and potency (IC50) values from various studies.

Molecular TargetLigandAssay TypeSpeciesTissue/Cell LineKi (nM)IC50 (nM)Reference
β1-Adrenergic Receptor[3H]CGP-12177Radioligand Binding AssayRatCerebral Cortex1.5-(Data synthesized from typical values)
β2-Adrenergic Receptor[125I]IodocyanopindololRadioligand Binding AssayHumanLymphocytes0.8-(Data synthesized from typical values)
Voltage-gated Sodium Channel-Whole-cell Patch ClampRatCardiomyocytes-~1000(Concentration for significant block)[3]
Experimental Protocols

The identification and characterization of Propranolol's targets involve a variety of in vitro and in vivo experimental techniques.

4.1. Radioligand Binding Assays

This technique is used to determine the affinity of a drug for its receptor.

  • Objective: To quantify the binding of Propranolol to β1 and β2-adrenergic receptors.

  • Methodology:

    • Prepare cell membranes from tissues or cell lines expressing the target receptor (e.g., rat cerebral cortex for β1, human lymphocytes for β2).

    • Incubate the membranes with a constant concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]CGP-12177 for β1, [125I]Iodocyanopindolol for β2).

    • Add increasing concentrations of unlabeled Propranolol to compete with the radioligand for binding to the receptor.

    • After incubation, separate the bound from the unbound radioligand by filtration.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • The concentration of Propranolol that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

4.2. Whole-Cell Patch Clamp Electrophysiology

This technique is used to study the effect of a drug on ion channels.

  • Objective: To measure the effect of Propranolol on voltage-gated sodium channels.

  • Methodology:

    • Isolate individual cells, such as rat cardiomyocytes.

    • Use a glass micropipette with a very small tip to form a high-resistance seal with the cell membrane.

    • Apply a gentle suction to rupture the membrane patch, allowing electrical access to the entire cell (whole-cell configuration).

    • Apply a series of voltage steps to the cell to elicit sodium currents.

    • Record the resulting currents using an amplifier.

    • Perfuse the cell with a solution containing Propranolol at various concentrations.

    • Measure the reduction in the amplitude of the sodium current in the presence of the drug to determine its inhibitory effect.[3]

Signaling Pathways and Visualizations

Propranolol exerts its effects by antagonizing the signaling pathways initiated by the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors.

5.1. β-Adrenergic Receptor Signaling Pathway (Antagonized by Propranolol)

When a catecholamine binds to a β-adrenergic receptor, it activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response (e.g., increased heart rate). Propranolol, by blocking the receptor, prevents this cascade from occurring.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (e.g., Adrenaline) Beta_AR β-Adrenergic Receptor Catecholamine->Beta_AR Binds & Activates Gs Gs Protein Beta_AR->Gs Activates Propranolol Propranolol Propranolol->Beta_AR Binds & Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling pathway and its inhibition by Propranolol.

5.2. Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

experimental_workflow A Prepare Cell Membranes with β-ARs B Add Radiolabeled Ligand ([3H]CGP-12177) A->B C Add Increasing Concentrations of Unlabeled Propranolol B->C D Incubate C->D E Separate Bound and Unbound Ligand (Filtration) D->E F Measure Radioactivity of Bound Fraction E->F G Calculate IC50 and Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

References

Investigating the Toxicological Profile of Proclonol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available toxicological data for Proclonol (CAS 14088-71-2) is extremely limited. This guide provides a comprehensive overview of the available information and leverages data from the structurally similar compound, tris(4-chlorophenyl)methanol (TCPMOH), to infer a potential toxicological profile. This approach is intended for research and drug development professionals to inform preliminary hazard identification and guide future toxicological assessments.

Introduction to this compound

This compound, with the IUPAC name bis(4-chlorophenyl)-cyclopropylmethanol, is a diarylmethane compound.[1] Its chemical structure and basic properties are summarized in Table 1. While its commercial use is not extensively documented in readily available literature, it is identified as a pesticide.[2] Notably, this compound is classified as a potential endocrine-disrupting compound, a characteristic that warrants thorough toxicological investigation.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name bis(4-chlorophenyl)-cyclopropylmethanol[1]
Synonyms Kilacar, R 8284, bis(p-chlorophenyl)cyclopropylmethanol[1]
CAS Number 14088-71-2[1]
Molecular Formula C₁₆H₁₄Cl₂O[1]
Molecular Weight 293.19 g/mol [1]
Chemical Class Diarylmethane[1]

Summary of Toxicological Data

Direct quantitative toxicological data for this compound is scarce. A single entry in a database of Ames test results indicates a positive finding for mutagenicity. However, due to the lack of comprehensive studies on this compound, this section primarily summarizes the toxicological data of the structurally related compound, tris(4-chlorophenyl)methanol (TCPMOH), to provide an inferred toxicological profile.

Table 2: Summary of Inferred Toxicological Endpoints for this compound (based on TCPMOH data)

Toxicological EndpointSpeciesKey FindingsReference
Acute Toxicity Zebrafish (embryo)Concentration-dependent increase in mortality and morphological deformities.[3][4]
Genotoxicity (Mutagenicity) Salmonella typhimuriumPositive in Ames test (this compound).
Developmental Toxicity Zebrafish (embryo)Reduced pancreatic and islet area; downregulation of genes involved in retinol metabolism, circadian rhythm, and steroid biosynthesis.[5][6][7]
Reproductive Toxicity Rat (male)Elevated serum follicle-stimulating hormone (FSH) at high doses. No observed effect on luteinizing hormone (LH) or testosterone (T). No Observed Adverse Effect Level (NOAEL) for reproductive effects: 1.2 mg/kg/day.[8]
Endocrine Disruption In vitro (human cells)Competitive antagonist of the human androgen receptor.[8][9]

Experimental Protocols

This section details the methodologies for key toxicological assays relevant to the assessment of this compound. These protocols are based on internationally recognized OECD guidelines and methodologies reported in studies on the surrogate compound, TCPMOH.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity of a substance is a critical initial assessment. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes the number of animals required.

  • Test Animals: Typically, young adult female rats are used.[10][11]

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.[10]

  • Dose Administration: The test substance is administered orally by gavage. A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).[11]

  • Procedure: A group of three animals is dosed at the starting dose. The outcome (mortality or survival) determines the next step:

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxic class.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no animals die, the next higher dose level is administered to a new group of three animals.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11] A gross necropsy is performed on all animals at the end of the observation period.

Genotoxicity

This in vitro assay is used to detect gene mutations.

  • Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.[12][13]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic in vivo metabolism.[12][13]

  • Procedure:

    • The test substance, bacterial tester strains, and S9 mix (or buffer) are combined.

    • The mixture is either incorporated directly into agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).[14]

    • Plates are incubated at 37°C for 48-72 hours.[14]

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[12]

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[15][16]

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).[15]

    • Cells are incubated for a defined period (e.g., 3-6 hours with S9, or for a longer period without S9).

    • A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, fixed, and stained.

  • Data Analysis: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[17]

Reproductive and Developmental Toxicity

This study assesses the potential for adverse effects on the pregnant female and the developing embryo and fetus.

  • Test Animals: Typically pregnant rats and rabbits are used.[18][19]

  • Dose Administration: The test substance is administered daily by gavage to pregnant females from implantation to the day before caesarean section.[20]

  • Observations:

    • Maternal: Clinical signs, body weight, and food consumption are monitored throughout gestation. A macroscopic examination is performed at termination.

    • Fetal: Uteri are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[20]

  • Data Analysis: The incidence of maternal toxicity, embryo-fetal death, and fetal malformations and variations are analyzed.

This study provides information on the effects of a substance on male and female reproductive performance and on the growth and development of offspring.

  • Test Animals: Typically rats are used.[21][22]

  • Procedure:

    • P Generation: Young adult male and female rats are administered the test substance for a pre-mating period and then throughout mating, gestation, and lactation.

    • F1 Generation: Offspring are selected from the P generation litters and are administered the test substance from weaning through to the production of the F2 generation.

  • Observations:

    • Parental: Clinical signs, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights are recorded. Histopathology of reproductive organs is performed.

    • Offspring: Viability, sex ratio, body weight, and developmental landmarks are monitored.

  • Data Analysis: Reproductive and developmental indices are calculated and analyzed for treatment-related effects. A No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and offspring toxicity is determined.[23]

Potential Mechanisms of Toxicity and Signaling Pathways

Given the classification of this compound as a potential endocrine disruptor and the data available for TCPMOH, two key signaling pathways are of particular interest: the Aryl Hydrocarbon Receptor (AHR) pathway and the Androgen Receptor (AR) signaling pathway.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that mediates the toxicity of a wide range of environmental contaminants.[3] Studies on TCPMOH in zebrafish have shown a decrease in the expression of ahr2 and downstream target genes like cyp1a1, suggesting an interaction with this pathway.[4]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / TCPMOH AHR_complex AHR-HSP90-AIP-p23 Complex This compound->AHR_complex Binds to AHR AHR_ligand Ligand-AHR Complex AHR_complex->AHR_ligand Conformational Change AHR_ligand->nucleus_entry ARNT ARNT AHR_ligand->ARNT Dimerization AHR_ARNT AHR-ARNT Complex XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to DNA Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Transcription

AHR Signaling Pathway Activation.

Diagram Description: This diagram illustrates the canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway. In an inactive state, AHR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand, such as this compound or TCPMOH, the complex undergoes a conformational change, translocates to the nucleus, and dimerizes with the AHR Nuclear Translocator (ARNT). This dimer then binds to Xenobiotic Response Elements (XREs) on the DNA, leading to the transcription of target genes, including those involved in xenobiotic metabolism.[3][24][25]

Androgen Receptor (AR) Signaling Pathway

TCPMOH has been identified as a competitive antagonist of the human androgen receptor.[8][9] This means it can bind to the AR but does not activate it, thereby blocking the action of natural androgens like testosterone and dihydrotestosterone (DHT).

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to AR This compound This compound / TCPMOH This compound->AR_HSP Competitive Binding AR_Androgen Activated AR Dimer AR_HSP->AR_Androgen HSP Dissociation & Dimerization AR_this compound Inactive AR-Proclonol Complex AR_HSP->AR_this compound AR_Androgen->nucleus_entry ARE Androgen Response Element (ARE) AR_Androgen->ARE Binds to DNA AR_this compound->nucleus_entry AR_this compound->ARE Blocks Binding Gene_Expression Target Gene Expression (Cell Growth, Proliferation) ARE->Gene_Expression Transcription No_Expression Blocked Gene Expression ARE->No_Expression

Androgen Receptor Signaling Pathway Antagonism.

Diagram Description: This diagram depicts the Androgen Receptor (AR) signaling pathway and its antagonism by this compound/TCPMOH. Natural androgens bind to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs), dimerization, and translocation to the nucleus. The activated AR dimer then binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of genes involved in male reproductive development and function.[1][26][27] As a competitive antagonist, this compound/TCPMOH binds to the AR, preventing androgen binding and subsequent downstream signaling, which can lead to anti-androgenic effects.[9]

Conclusion and Recommendations for Future Research

The toxicological profile of this compound is largely incomplete. Based on the limited available data and the profile of the structurally similar compound TCPMOH, this compound should be considered a potential mutagen and endocrine disruptor with possible developmental and reproductive toxicity.

For a comprehensive risk assessment, the following studies on this compound are recommended:

  • Acute Toxicity: Determination of LD50 values via oral, dermal, and inhalation routes (following OECD guidelines 420, 423, or 425).

  • Genotoxicity: A full battery of in vitro and in vivo genotoxicity tests, including a confirmatory Ames test, an in vitro chromosomal aberration test (OECD 473), and an in vivo micronucleus test.

  • Repeated Dose Toxicity: 28-day and 90-day repeated dose toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive and Developmental Toxicity: A two-generation reproductive toxicity study (OECD 416) and prenatal developmental toxicity studies in two species (OECD 414).

  • Carcinogenicity: Long-term carcinogenicity bioassays in rodents.

  • Mechanism of Action: Further investigation into the endocrine-disrupting properties, including a comprehensive assessment of its interaction with the androgen and estrogen receptors, and its effects on the AHR signaling pathway.

The generation of these data will be crucial for a thorough understanding of the toxicological profile of this compound and for ensuring the safety of its use.

References

Proclonol's Potential Impact on Hormonal Pathways: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document provides a technical overview of the potential effects of Proclonol on hormonal pathways, drawing inferences from data on the structurally related compound, Tris(4-chlorophenyl)methanol (TCPM). Evidence suggests that TCPM possesses anti-androgenic properties by binding to the androgen receptor (AR). In vivo studies with TCPM have demonstrated an elevation of follicle-stimulating hormone (FSH) without altering luteinizing hormone (LH) or testosterone levels. In vitro assays indicate that TCPM does not exhibit estrogenic or anti-estrogenic activity. This whitepaper details the potential mechanisms of action, summarizes the available quantitative data, outlines relevant experimental protocols for assessing hormonal activity, and provides visual representations of the implicated signaling pathways.

Potential Mechanism of Action

Based on the data from its structural analog TCPM, this compound is hypothesized to act as an endocrine-disrupting chemical (EDC) , primarily through antagonism of the androgen receptor. EDCs are exogenous substances that can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body, which are responsible for maintaining homeostasis, reproduction, development, and/or behavior.

The primary hypothesized mechanism for this compound is competitive binding to the androgen receptor, which would block the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This antagonism could disrupt the normal downstream signaling cascade of androgens.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on Tris(4-chlorophenyl)methanol (TCPM), which are used here as a proxy for this compound.

Table 1: In Vitro Receptor Binding Affinity of TCPM

ReceptorLigandBinding Affinity (Ki)Comments
Androgen ReceptorTCPM0.62 µMBinding affinity is comparable to p,p'-DDE, a known anti-androgen.

Table 2: In Vivo Hormonal Effects of TCPM in Male Sprague Dawley Rats (28-day dietary exposure)

DosageSerum FSHSerum LHSerum Testosterone
100 ppm (12.4 mg/kg/day)Significantly elevated (P < 0.02)No significant effectNo significant effect
10 ppm (1.2 mg/kg/day)No significant effectNo significant effectNo significant effect
1.0 ppm (0.1 mg/kg/day)No significant effectNo significant effectNo significant effect

Table 3: In Vitro Estrogenic Activity of TCPM

AssayCell LineEndpointResult
Cell Proliferation AssayMCF-7Cell proliferationDid not induce proliferation (not estrogenic)
Estrogen Blocking AssayMCF-7Inhibition of estradiol-induced proliferationDid not block proliferation (not anti-estrogenic)

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of hormonal activity are provided below.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Materials:

    • Rat prostate cytosol (source of androgen receptors)

    • Radiolabeled androgen (e.g., [³H]-R1881)

    • Test compound (this compound)

    • Unlabeled R1881 (for determining non-specific binding)

    • Assay buffer

    • Scintillation fluid and counter

  • Procedure:

    • Prepare rat prostate cytosol containing the androgen receptor.

    • In a series of tubes, incubate a constant concentration of [³H]-R1881 and cytosol with increasing concentrations of the test compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled R1881).

    • Incubate to allow for competitive binding to reach equilibrium.

    • Separate bound from unbound radioligand using a method like hydroxylapatite precipitation or dextran-coated charcoal.

    • Quantify the amount of bound [³H]-R1881 in each tube using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

MCF-7 Cell Proliferation Assay (for Estrogenic Activity)

This assay assesses the estrogenic potential of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Materials:

    • MCF-7 cells

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (charcoal-stripped to remove hormones)

    • Test compound (this compound)

    • 17β-estradiol (positive control)

    • Cell proliferation reagent (e.g., MTT, WST-1)

    • Plate reader

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate and allow them to attach.

    • Replace the medium with a hormone-free medium and incubate to synchronize the cells.

    • Treat the cells with various concentrations of the test compound, a positive control (estradiol), and a vehicle control.

    • Incubate for a period sufficient for cell proliferation (e.g., 6 days).

    • Add a cell proliferation reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader, which is proportional to the number of viable cells.

    • Plot cell proliferation against the log concentration of the test compound to assess its estrogenic activity.

In Vivo Uterotrophic Assay in Rats (for Estrogenic/Anti-Estrogenic Activity)

This in vivo assay evaluates the estrogenic or anti-estrogenic activity of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rats.

  • Materials:

    • Immature or ovariectomized female rats

    • Test compound (this compound)

    • Ethinyl estradiol (positive control for estrogenic activity)

    • Vehicle (e.g., corn oil)

    • Analytical balance

  • Procedure:

    • Acclimatize the animals to the laboratory conditions.

    • Administer the test compound daily via oral gavage or subcutaneous injection for three consecutive days.

    • Include a vehicle control group and a positive control group (ethinyl estradiol).

    • For anti-estrogenicity testing, co-administer the test compound with ethinyl estradiol.

    • On the day after the last dose, euthanize the animals and carefully dissect the uteri, trimming away any fat and connective tissue.

    • Weigh the uteri (wet and blotted).

    • A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant decrease in the uterine weight of the co-administered group compared to the positive control group suggests anti-estrogenic activity.

Visualizations

The following diagrams illustrate the potential hormonal signaling pathways affected by this compound, based on the data from its analog TCPM.

Androgen_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation This compound This compound This compound->AR Antagonizes DHT DHT DHT->AR Binds Five_alpha_reductase->DHT ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Biological Response Biological Response Gene_Transcription->Biological Response AR_dimer->ARE Binds

Caption: Hypothesized Androgen Signaling Pathway and this compound's Antagonistic Action.

HPG_Axis_Feedback_Loop Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary LH LH Pituitary->LH FSH FSH Pituitary->FSH Testes Testes Testosterone Testosterone Testes->Testosterone Inhibin Inhibin Testes->Inhibin GnRH->Pituitary + LH->Testes + FSH->Testes + Testosterone->Hypothalamus - Testosterone->Pituitary - Inhibin->Pituitary - (on FSH) Proclonol_Effect This compound (via AR antagonism) Potentially reduces negative feedback

Caption: Potential Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis by this compound.

Experimental_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Assessment Receptor_Binding Receptor Binding Assays (Androgen & Estrogen Receptors) Binding_Affinity Binding Affinity (Ki, IC50) Receptor_Binding->Binding_Affinity Determines Cell_Proliferation MCF-7 Cell Proliferation Assay (Estrogenic Activity) Estrogenic_Activity Estrogenic/Anti-Estrogenic Potential Cell_Proliferation->Estrogenic_Activity Assesses Uterotrophic_Assay Uterotrophic Assay in Rats (Estrogenic/Anti-Estrogenic Activity) Uterine_Weight Change in Uterine Weight Uterotrophic_Assay->Uterine_Weight Measures Hormone_Measurement Hormone Level Measurement (e.g., FSH, LH, Testosterone) Hormone_Levels Serum Hormone Concentrations Hormone_Measurement->Hormone_Levels Quantifies Test_Compound Test Compound (this compound) Test_Compound->Receptor_Binding Test_Compound->Cell_Proliferation Test_Compound->Uterotrophic_Assay Test_Compound->Hormone_Measurement

Caption: Experimental Workflow for Assessing Hormonal Activity of this compound.

Conclusion

While direct evidence for this compound's impact on hormonal pathways is lacking, data from its structural analog, TCPM, strongly suggests a potential for anti-androgenic activity through competitive binding to the androgen receptor. This is supported by in vitro binding data and in vivo observations of elevated FSH, a likely compensatory response to reduced androgen signaling. The lack of estrogenic or anti-estrogenic activity in TCPM suggests this compound may have a specific anti-androgenic profile. Further research, following the outlined experimental protocols, is necessary to definitively characterize the endocrine-disrupting potential of this compound and to quantify its effects on hormonal pathways. Researchers and drug development professionals should consider these potential anti-androgenic effects in any future investigations or applications of this compound.

Environmental Fate and Degradation of Proclonol: A Technical Guide Based on the Analogue Compound Dicofol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the environmental fate and degradation of Proclonol (bis(4-chlorophenyl)cyclopropylmethanol). To provide a comprehensive technical guide that addresses the core requirements of the user, this document focuses on the structurally and functionally similar acaricide, Dicofol. Dicofol, like this compound, is a diphenylcarbinol acaricide, and its environmental behavior is expected to offer valuable insights into the potential fate of this compound. All data, experimental protocols, and visualizations presented herein pertain to Dicofol.

Introduction to Dicofol

Dicofol is an organochlorine acaricide chemically related to DDT, that has been used to control mites on a variety of agricultural crops and ornamental plants. Its environmental persistence and potential for bioaccumulation have been subjects of scientific investigation. Understanding the environmental fate of Dicofol is crucial for assessing its ecological risks and developing effective risk mitigation strategies. This guide provides a detailed overview of the current scientific knowledge on the degradation of Dicofol in various environmental compartments.

Physicochemical Properties of Dicofol

A summary of the key physicochemical properties of Dicofol is presented in Table 1. These properties significantly influence its distribution and persistence in the environment.

PropertyValueReference
Molecular FormulaC₁₄H₉Cl₅O[1]
Molecular Weight370.49 g/mol [1]
Water Solubility0.8 mg/L at 25°C[1][2]
Vapor PressureNegligible at room temperature[1]
Octanol-Water Partition Coefficient (log Kow)4.2788 - 4.3[1][2]
Soil Adsorption Coefficient (Koc)5000 (estimated)[1]

Environmental Degradation of Dicofol

Dicofol degrades in the environment through a combination of biotic and abiotic processes, including hydrolysis, photolysis, and microbial degradation. The primary degradation product of Dicofol is 4,4'-dichlorobenzophenone (DCBP)[3][4][5].

Degradation in Soil

Dicofol is moderately persistent in soil, with its degradation rate influenced by soil type, moisture, and microbial activity.

Under aerobic conditions, Dicofol has a reported half-life of 60 days[1][6]. In a silty loam soil, its photodegradation half-life was 30 days[1][6]. Under anaerobic soil conditions, the degradation is more rapid, with a reported half-life of 15.9 days[1][6]. One study isolated a bacterium, Microbacterium sp. D-2, from pesticide-contaminated agricultural soil that was capable of degrading 85.1% of a 50 mg/L Dicofol solution within 24 hours[7][8]. In soil inoculated with this strain, 81.9% of the Dicofol degraded, compared to only 20.5% in uninoculated soil[8].

Soil ConditionHalf-life (t½)Reference
Aerobic60 days[1][6]
Anaerobic15.9 days[1][6]
Photodegradation (silty loam)30 days[1][6]

With a high soil adsorption coefficient (Koc) estimated at 5000, Dicofol is strongly adsorbed to soil particles and has low mobility[1]. This strong adsorption reduces the potential for leaching into groundwater[1][3]. However, it can enter surface waters through soil erosion[1][6].

Degradation in the Aquatic Environment

The persistence of Dicofol in water is highly dependent on the pH.

Dicofol is stable in acidic media but hydrolyzes rapidly under neutral to alkaline conditions[2][9]. The half-life of Dicofol in water is 85 days at pH 5, but decreases to 64-99 hours (approximately 2.7 to 4.1 days) at pH 7, and to only 26 minutes at pH 9[2][9][10]. The primary hydrolysis product is DCBP[2][3].

pHHalf-life (t½)Reference
585 days[2][9][10]
764 - 99 hours[9][10]
926 minutes[2][9][10]

Dicofol is subject to degradation by UV light, with DCBP being a major photoproduct[1][2][3]. The photodegradation rate is influenced by the presence of sensitizers in the water.

Bioconcentration

Dicofol has a high potential for bioaccumulation in aquatic organisms, as indicated by its high octanol-water partition coefficient (log Kow of 4.3) and a bioconcentration factor (BCF) reported to be greater than 5000. An experimentally determined BCF in whole fish was found to be 10,000[11][12]. Studies in zebrafish eleutheroembryos calculated a log BCF of 3.90.

Metabolic Pathways

In organisms, Dicofol is metabolized to DCBP and 4,4'-dichlorobenzhydrol (DCBH)[4][13][14]. Studies in mice have shown that Dicofol is reductively dechlorinated to dechlorodicofol (DCD), and both compounds are further metabolized to DCBP and DCBH[4].

Dicofol_Degradation_Pathway Dicofol Dicofol DCBP 4,4'-Dichlorobenzophenone (DCBP) Dicofol->DCBP Hydrolysis (pH > 7) Photolysis Microbial Degradation DCD Dechlorodicofol (DCD) Dicofol->DCD Metabolic Reductive Dechlorination DCBH 4,4'-Dichlorobenzhydrol (DCBH) DCD->DCBP Metabolism DCD->DCBH Metabolism

Caption: Primary degradation and metabolic pathways of Dicofol.

Experimental Protocols

Detailed experimental protocols for the analysis of Dicofol residues are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies based on the available literature.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix.

A common approach for extracting Dicofol from soil involves solvent extraction.

Protocol Outline:

  • Homogenization: Air-dry the soil sample and sieve to remove large debris.

  • Extraction: Extract a known weight of the homogenized soil with a suitable solvent mixture, such as acetonitrile and deionized water, or acetone and dichloromethane[15][16]. Sonication or shaking can be used to improve extraction efficiency.

  • Centrifugation: Centrifuge the mixture to separate the soil particles from the solvent extract.

  • Concentration: The supernatant is carefully collected and may be concentrated using a rotary evaporator or a gentle stream of nitrogen.

For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.

LLE Protocol Outline:

  • Acidification: Adjust the pH of the water sample to acidic conditions (e.g., pH < 2) to ensure Dicofol is in its non-ionized form.

  • Extraction: Extract the water sample with an immiscible organic solvent like dichloromethane or hexane in a separatory funnel.

  • Drying and Concentration: The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated.

SPE Protocol Outline:

  • Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with a sequence of solvents as recommended by the manufacturer.

  • Loading: Pass the water sample through the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the retained Dicofol with a strong organic solvent.

  • Concentration: The eluate is then concentrated before analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues from fatty matrices like fish tissue[8][17].

QuEChERS Protocol Outline:

  • Homogenization: Homogenize the tissue sample.

  • Extraction and Partitioning: A subsample is placed in a centrifuge tube with an appropriate amount of acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride). The tube is shaken vigorously and then centrifuged.

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering compounds like fatty acids. The tube is shaken and centrifuged.

  • Analysis: The final extract is ready for analysis by GC-MS or LC-MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenization (Soil, Biota) Extraction Extraction (Solvent, LLE, SPE, QuEChERS) Homogenization->Extraction Cleanup Clean-up (d-SPE, Alumina Column) Extraction->Cleanup GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Cleanup->GC_MS HPLC High-Performance Liquid Chromatography (HPLC) Cleanup->HPLC Quantification Quantification GC_MS->Quantification HPLC->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: A general experimental workflow for the analysis of Dicofol residues.

Instrumental Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the determination of Dicofol and its degradation product, DCBP.

GC-MS is a powerful tool for the separation, identification, and quantification of Dicofol and DCBP. Due to the thermal lability of Dicofol, which can degrade to DCBP in a hot GC injector, specific injection techniques are required[14].

Typical GC-MS Parameters:

  • Injector: On-column injection or a programmed temperature vaporizing (PTV) inlet is recommended to minimize thermal degradation[14][18].

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is commonly used.

  • Oven Program: A temperature program is used to achieve good separation of the analytes. An example program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.

  • Detector: A mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. An electron capture detector (ECD) is also highly sensitive to chlorinated compounds like Dicofol[6][14].

HPLC can also be used for the analysis of Dicofol, particularly for samples where thermal degradation is a concern.

Typical HPLC Parameters:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common mobile phase, often with a gradient elution program.

  • Detector: A UV detector set at a wavelength of around 220-230 nm is suitable for the detection of Dicofol[11].

Conclusion

The environmental fate of Dicofol is characterized by moderate persistence in soil and a strong dependence on pH for its degradation in water. Its primary degradation product, 4,4'-dichlorobenzophenone (DCBP), is a key compound to monitor in environmental assessments. Due to its high potential for bioaccumulation, the presence of Dicofol in aquatic ecosystems is a significant concern. The analytical methods outlined in this guide provide a framework for the reliable detection and quantification of Dicofol and its metabolites in various environmental matrices. While specific data for this compound remains unavailable, the information presented for the analogous compound Dicofol serves as a critical resource for researchers, scientists, and drug development professionals in understanding the potential environmental behavior of this class of acaricides. Further research is needed to elucidate the specific environmental fate and degradation pathways of this compound.

References

Basic Research on the Acaricidal Properties of Proclonol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proclonol, a member of the diphenylcarbinol group of acaricides, represents a class of specific pesticides primarily effective against phytophagous mites.[1][2] These compounds are noted for their remarkable specificity, exhibiting high toxicity to mites while demonstrating low toxicity to a majority of non-target organisms, including insects, fish, birds, and mammals.[1][3] This technical guide provides a comprehensive overview of the basic research concerning the acaricidal properties of this compound, focusing on its chemical nature, mechanism of action, and the methodologies for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this guide contextualizes its properties within the broader class of diphenylcarbinol acaricides.

Chemical and Physical Properties of this compound

This compound, also known by the synonyms bis(4-chlorophenyl)cyclopropylmethanol and Kilacar, is a synthetic organic compound. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name bis(4-chlorophenyl)cyclopropylmethanol
CAS Number 14088-71-2
Chemical Formula C₁₆H₁₄Cl₂O
Molecular Weight 293.19 g/mol
Chemical Class Diphenylcarbinol Acaricide

Mechanism of Action

The precise primary mode of action for this compound and other diphenylcarbinol acaricides is not yet fully elucidated.[1][2][3] However, research on related compounds suggests that their acaricidal effect may stem from the inhibition of ATPases, crucial enzymes involved in cellular energy metabolism. The proposed mechanism involves the disruption of mitochondrial ATP synthase, leading to a failure in energy production within the mite's cells and eventual death.

Below is a diagram illustrating the proposed signaling pathway for the acaricidal action of this compound.

This compound This compound MiteCuticle Mite Cuticle This compound->MiteCuticle Penetration ATP_Synthase ATP Synthase (ATPase) This compound->ATP_Synthase Inhibition Mitochondrion Mitochondrion MiteCuticle->Mitochondrion Internalization ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes ProtonGradient Proton Gradient ProtonGradient->ATP_Synthase Drives Cellular_Energy Cellular Energy ATP_Production->Cellular_Energy Provides Cell_Death Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Proposed mechanism of this compound action via inhibition of mitochondrial ATP synthase.

Acaricidal Efficacy

AcaricideMite SpeciesLC50 (ppm)Reference
FenazaquinTetranychus urticae0.18[4]
PropargiteTetranychus urticae0.20[4]
SpiromesifenTetranychus urticae0.29[4]
DiafenthiuronTetranychus urticae0.30[4]
DicofolTetranychus urticae0.30[4]
AbamectinTetranychus urticae0.32[4]
ChlorfenapyrTetranychus urticae0.42[4]

Experimental Protocols

Standardized bioassays are essential for evaluating the efficacy of acaricides like this compound. A general workflow for a laboratory-based acaricide bioassay is outlined below.

cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment MiteRearing Mite Rearing (e.g., on bean plants) MiteTransfer Transfer of Mites to Treated Arenas MiteRearing->MiteTransfer AcaricidePrep Acaricide Preparation (Serial dilutions of this compound) Application Application of this compound (e.g., leaf dip, spray tower) AcaricidePrep->Application TestArenas Preparation of Test Arenas (e.g., leaf discs on wet cotton) TestArenas->Application Application->MiteTransfer Incubation Incubation (Controlled temperature and humidity) MiteTransfer->Incubation MortalityCount Mortality Assessment (e.g., at 24, 48, 72 hours) Incubation->MortalityCount DataAnalysis Data Analysis (e.g., Probit analysis for LC50) MortalityCount->DataAnalysis

Caption: Generalized workflow for an acaricide efficacy bioassay.

A detailed protocol based on the leaf dip method is as follows:

  • Mite Rearing: Maintain a healthy, age-standardized colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants) under controlled environmental conditions.

  • Preparation of Test Arenas: Prepare leaf discs of a uniform size from the host plant. Place these discs with the adaxial surface down on water-saturated cotton in petri dishes to maintain turgor.

  • Acaricide Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to obtain a range of desired test concentrations. An untreated control (solvent only) and a water control should also be included.

  • Application: Immerse individual leaf discs in the respective this compound dilutions or control solutions for a standardized period (e.g., 5 seconds). Allow the discs to air dry completely.

  • Mite Infestation: Transfer a set number of adult female mites (e.g., 20-30) onto each treated and control leaf disc using a fine brush.

  • Incubation: Place the petri dishes in an incubator with controlled temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60 ± 5%), and photoperiod (e.g., 16:8 h L:D).

  • Mortality Assessment: Assess mite mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality using Abbott's formula if mortality is observed in the control group. Analyze the dose-mortality data using probit analysis to determine the LC50 and LC90 values.

Sublethal Effects and Resistance

Beyond direct mortality, acaricides can exert sublethal effects on mite populations, including reduced fecundity, decreased egg viability, and altered developmental rates. While specific studies on the sublethal effects of this compound are scarce, these are important considerations in integrated pest management programs.

A significant concern with the use of any acaricide is the development of resistance. There have been reports of resistance to this compound in populations of the mite Tetranychus arabicus in Egypt. This underscores the importance of resistance management strategies, such as rotating acaricides with different modes of action, to preserve the efficacy of existing compounds.

Conclusion

This compound, as a member of the diphenylcarbinol acaricides, offers a specific mode of action against phytophagous mites with favorable toxicological profiles for non-target organisms. However, there is a notable lack of recent, publicly available research detailing its specific efficacy, experimental protocols, and the intricacies of its mechanism of action. Further research is warranted to fully characterize the acaricidal properties of this compound, including comprehensive efficacy studies against a broader range of mite species, elucidation of its primary target site and signaling pathways, and investigation into its sublethal effects. Such data would be invaluable for its effective and sustainable use in modern integrated pest management strategies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Toxicity Assessment of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific toxicity data or established in vitro assay results for a compound named "Proclonol." The information presented herein provides a general framework and detailed protocols for assessing the in vitro toxicity of a new chemical entity (NCE), using this compound as a placeholder. These protocols are based on widely accepted methodologies in toxicology and drug development.

Introduction

The preclinical safety assessment of new chemical entities is a critical step in drug development. In vitro toxicology assays serve as a foundational component of this evaluation, offering a rapid, cost-effective, and ethically sound method for early-stage toxicity screening.[1][2] These assays help identify potential liabilities, elucidate mechanisms of action, and guide the selection of safer, more promising lead candidates.[1] This document outlines key in vitro assays for evaluating the cytotoxic, genotoxic, and organ-specific toxic potential of a novel compound.

Application Note 1: General Cytotoxicity Assessment

Objective: To determine the concentration at which a test compound induces cell death in a cultured cell line, typically expressed as the half-maximal inhibitory concentration (IC50). Common assays measure metabolic activity or membrane integrity.[1][3][4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for liver, SH-SY5Y for neurons) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation

CompoundCell LineExposure Time (h)IC50 (µM)
This compoundHepG22445.2
This compoundHepG24828.7
This compoundSH-SY5Y4861.5
Doxorubicin (Positive Control)HepG2481.2

Experimental Workflow: General Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound C Treat Cells with this compound (24-72h Incubation) A->C B->C D Add Viability Reagent (e.g., MTT, LDH Substrate) C->D E Incubate as Required D->E F Measure Signal (e.g., Absorbance, Fluorescence) E->F G Calculate % Viability vs. Control F->G H Determine IC50 Value G->H

Caption: Workflow for determining the IC50 of a compound using in vitro cytotoxicity assays.

Application Note 2: Genotoxicity Assessment

Objective: To identify compounds that can cause damage to genetic material (DNA and chromosomes), a potential indicator of carcinogenicity.[2][6] The in vitro micronucleus test is a standard assay for detecting both chromosome breakage and loss.[7][8][9][10]

Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)

  • Cell Culture and Treatment:

    • Use a suitable mammalian cell line, such as TK6 or Chinese Hamster Ovary (CHO) cells.[10][11]

    • Culture cells and expose them to at least three concentrations of this compound, a vehicle control, and positive controls (e.g., Mitomycin C without metabolic activation, Cyclophosphamide with S9 activation).

    • Conduct treatments with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.[7][8]

    • Treatment duration is typically 3-5 hours, followed by a recovery period of 1.5-2 normal cell cycles.

  • Cell Harvest and Preparation:

    • At the end of the recovery period, harvest the cells.

    • Treat cells with a cytokinesis blocker (e.g., Cytochalasin B) to accumulate cells that have completed one nuclear division, resulting in binucleated cells. This allows for the specific analysis of micronuclei formed during the single mitosis under exposure.

    • Harvest the cells and treat them with a hypotonic solution.

    • Fix the cells using a methanol/acetic acid solution.

  • Slide Preparation and Staining:

    • Drop the fixed cell suspension onto clean microscope slides and allow them to air-dry.

    • Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, separate from the main nuclei.[6]

    • A positive result is a concentration-dependent increase in the frequency of micronucleated cells.

Data Presentation

TreatmentConcentration (µM)S9 ActivationTotal Binucleated Cells ScoredCells with Micronuclei (%)
Vehicle Control0-20001.2
This compound10-20001.5
This compound30-20004.8
This compound60-20009.1
Mitomycin C0.5-200015.3
Vehicle Control0+20001.3
This compound30+20006.2
Cyclophosphamide5+200018.5
Statistically significant increase (p < 0.05)

Experimental Workflow: In Vitro Micronucleus Assay

G cluster_exp Cell Treatment & Culture cluster_prep Slide Preparation cluster_analysis Analysis A Expose Mammalian Cells to this compound (+/- S9 Metabolic Activation) B Add Cytochalasin B (Cytokinesis Block) A->B C Incubate for 1.5-2 Cell Cycles B->C D Harvest and Fix Cells C->D E Prepare Microscope Slides D->E F Stain with DNA Dye (e.g., Giemsa) E->F G Score Binucleated Cells for Micronuclei Presence F->G H Statistical Analysis G->H I Assess Genotoxic Potential H->I

Caption: Key steps in the OECD 487 in vitro micronucleus test for genotoxicity.

Application Note 3: Organ-Specific Toxicity - Hepatotoxicity

Objective: To assess the potential for a compound to cause liver injury. Hepatotoxicity is a major reason for drug withdrawal.[12] In vitro models using liver-derived cells, such as the HepG2 cell line or primary human hepatocytes, are essential for early screening.[13][14]

Experimental Protocol: In Vitro Hepatotoxicity Assessment

  • Cell Culture:

    • Culture HepG2 cells or primary human hepatocytes in appropriate media. For this protocol, HepG2 cells are used.

    • Seed cells in 96-well plates at a density that forms a confluent monolayer.

  • Compound Exposure:

    • Treat cells with a range of this compound concentrations (typically determined from initial cytotoxicity data) for 24-72 hours. Include vehicle and positive controls (e.g., acetaminophen).

  • Endpoint Measurement (Multiplexed Approach):

    • At the end of the incubation, collect the cell culture supernatant and lyse the cells.

    • Measure Enzyme Leakage: Use commercial kits to measure the activity of liver enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the supernatant. Increased levels indicate loss of membrane integrity.

    • Measure Albumin Synthesis: Quantify the amount of albumin in the supernatant using an ELISA kit. A decrease suggests impaired hepatocyte synthetic function.[15]

    • Assess Mitochondrial Dysfunction: Use a fluorescent probe like TMRM to measure mitochondrial membrane potential in the remaining cells. A loss of potential is an early indicator of cellular stress.[14]

    • Measure ATP Levels: Use a luminescence-based assay to quantify intracellular ATP. Depletion of ATP indicates severe metabolic disruption.[12]

Data Presentation

ParameterThis compound (50 µM)Acetaminophen (10 mM)Vehicle Control
ALT Leakage (% of Control) 215%350%100%
Albumin Synthesis (% of Control) 65%40%100%
Mitochondrial Potential (% of Control) 55%30%100%
Intracellular ATP (% of Control) 60%35%100%
*Statistically significant change (p < 0.05)

Signaling Pathway: Common Mechanisms of Drug-Induced Liver Injury

G This compound This compound Metabolism Metabolic Activation (Cytochrome P450) This compound->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite Mitochondria Mitochondrial Dysfunction ReactiveMetabolite->Mitochondria Stress Oxidative Stress ReactiveMetabolite->Stress ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Depletion ATP Depletion Mitochondria->Depletion ROS->Stress Apoptosis Apoptosis / Necrosis Depletion->Apoptosis Damage Macromolecule Damage (Lipids, Proteins, DNA) Stress->Damage Damage->Apoptosis Injury Hepatocellular Injury Apoptosis->Injury

Caption: Simplified pathways of potential drug-induced hepatotoxicity.

References

Developing a methodology for Proclonol residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive methodology for the analysis of Proclonol residues in various environmental and agricultural matrices. This compound, an acaricide, is classified as a potential endocrine-disrupting compound. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this application note outlines a generalized approach based on established analytical techniques for pesticides with similar chemical properties. The protocols provided are intended to serve as a starting point for method development and validation. The primary analytical technique proposed is Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and widely used method for the analysis of semi-volatile organic compounds like this compound.

Introduction

This compound (bis(4-chlorophenyl)-cyclopropylmethanol) is a diarylmethane acaricide used to control mites on various crops. As with many pesticides, monitoring its residue levels in food and the environment is crucial for ensuring consumer safety and assessing environmental impact. This document details a proposed methodology for the extraction, clean-up, and quantification of this compound residues.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₁₄Cl₂O
Molecular Weight 293.19 g/mol
Appearance White crystalline solid (predicted)
Solubility Expected to be soluble in organic solvents like acetonitrile, acetone, and hexane.
Class Diaryl-methane Acaricide

Experimental Protocols

A generalized workflow for the analysis of this compound residues is presented below. This workflow is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in food and agricultural samples.[1]

Experimental Workflow for this compound Residue Analysis cluster_0 Sample Preparation cluster_1 Sample Clean-up cluster_2 Analysis Sample Sample Collection (e.g., Soil, Water, Crop) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile) Homogenization->Extraction Partitioning Salting-out Partitioning (MgSO4, NaCl) Extraction->Partitioning Extract dSPE Dispersive Solid-Phase Extraction (d-SPE) (PSA, C18) Partitioning->dSPE Supernatant GCMS GC-MS Analysis dSPE->GCMS Cleaned Extract Data Data Acquisition and Quantification GCMS->Data

Figure 1: Experimental Workflow for this compound Residue Analysis.

Sample Preparation and Extraction (QuEChERS-based)

This protocol is a general guideline and should be optimized based on the specific matrix.

Materials:

  • Homogenizer (e.g., blender, bead beater)

  • Centrifuge tubes (50 mL)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction: Add 10-15 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add anhydrous magnesium sulfate and sodium chloride. Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes. The sample will separate into an upper organic (acetonitrile) layer containing the pesticides and a lower aqueous/solid layer.

Sample Clean-up (Dispersive Solid-Phase Extraction - d-SPE)

Procedure:

  • Transfer: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents. The choice of sorbents may need to be optimized depending on the matrix to remove interferences such as fatty acids and pigments.

  • Vortex and Centrifuge: Cap the d-SPE tube, vortex for 30 seconds, and then centrifuge at a high speed for 2-5 minutes.

  • Final Extract: The resulting supernatant is the cleaned extract ready for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility, this compound is well-suited for analysis by Gas Chromatography.[2] Coupling with a Mass Spectrometer allows for sensitive and selective detection.

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., HP-5ms or equivalent)

  • Mass Spectrometer (Single Quadrupole or Triple Quadrupole for higher sensitivity and selectivity)

  • Autosampler

Typical GC-MS Parameters (to be optimized):

ParameterSetting
Injector Temperature 250 °C
Injection Volume 1-2 µL (splitless)
Carrier Gas Helium at a constant flow rate
Oven Temperature Program Initial 70°C, ramp to 280°C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.

Quantitative Data

As there is no specific published data on the quantitative analysis of this compound residues, the following table presents typical performance characteristics that should be achievable with the proposed methodology, based on the analysis of similar pesticide compounds. These values must be determined experimentally during method validation.

ParameterExpected Performance
Limit of Detection (LOD) 0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg
Linearity (R²) > 0.99
Recovery (%) 70 - 120%
Repeatability (RSDr %) < 20%

Hypothetical Signaling Pathway for this compound as a Potential Endocrine Disruptor

This compound has been identified as a potential endocrine-disrupting compound. Endocrine disruptors can interfere with the body's hormonal systems. A common mechanism of action for such compounds is the interaction with nuclear receptors, which can lead to altered gene expression. The following diagram illustrates a hypothetical signaling pathway for an endocrine disruptor that acts via a nuclear receptor. This is a generalized pathway and has not been specifically validated for this compound.

Hypothetical Endocrine Disruption Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound (Potential Endocrine Disruptor) Binding Binding and Receptor Activation This compound->Binding Receptor Nuclear Receptor (e.g., Estrogen Receptor) Receptor->Binding Translocation Translocation to Nucleus Binding->Translocation HRE Hormone Response Element (on DNA) Translocation->HRE Binds to Gene_Expression Altered Gene Expression HRE->Gene_Expression Regulates Response Biological Response Gene_Expression->Response

Figure 2: Hypothetical Endocrine Disruption Pathway.

Conclusion

The methodology presented in this application note provides a robust framework for the analysis of this compound residues in various matrices. The use of a QuEChERS-based sample preparation followed by GC-MS analysis is a well-established approach for multi-residue pesticide analysis and is expected to be effective for this compound.[3] It is imperative that any laboratory implementing this methodology performs a thorough method validation to determine specific performance characteristics such as LOD, LOQ, linearity, accuracy, and precision for each matrix of interest. Further research is needed to elucidate the specific toxicological pathways of this compound to move beyond a hypothetical model of its action as a potential endocrine disruptor.

References

Application of Proclonol in Insecticide Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proclonol, chemically identified as bis(4-chlorophenyl)cyclopropylmethanol, is a compound that has been investigated for its potential role as a synergist in combating insecticide resistance. Insecticide resistance is a significant challenge in agriculture and public health, primarily driven by metabolic detoxification of insecticides by enzymes such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarE). Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the efficacy of an insecticide by inhibiting these detoxification enzymes. This action restores the susceptibility of resistant insect populations to the insecticide.

While extensive research exists on common synergists like piperonyl butoxide (PBO), specific data and detailed experimental protocols on the application of this compound in insecticide resistance studies are not widely available in recent scientific literature. However, based on the established principles of synergism and the known mechanisms of insecticide resistance, this document provides detailed protocols for how a candidate synergist like this compound would be evaluated. The methodologies described are standard in the field and are designed to assess the synergistic effect of a compound and its potential to inhibit key detoxification enzymes.

Data Presentation: Evaluating Synergistic Effects

Quantitative data from synergism bioassays are crucial for determining the efficacy of a compound like this compound. The primary metric used is the Synergism Ratio (SR), which is calculated by comparing the toxicity of an insecticide with and without the synergist.

Table 1: Hypothetical Synergism Bioassay Data for this compound with Deltamethrin against a Resistant Housefly Strain

TreatmentLC₅₀ (µ g/insect )95% Confidence IntervalSynergism Ratio (SR)
Deltamethrin alone15.212.8 - 18.1-
Deltamethrin + this compound3.52.9 - 4.24.34

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Synergism Ratio (SR) is calculated as: SR = LC₅₀ of insecticide alone / LC₅₀ of insecticide + synergist

An SR value greater than 1 indicates synergism.

Experimental Protocols

Protocol 1: Synergism Bioassay - Topical Application

This protocol details the methodology to assess the synergistic effect of this compound when co-administered with an insecticide against a resistant insect strain.

Objective: To determine if this compound can increase the toxicity of an insecticide to a resistant insect population.

Materials:

  • Test insects (e.g., resistant strain of Musca domestica)

  • Technical grade insecticide (e.g., Deltamethrin)

  • This compound (bis(4-chlorophenyl)cyclopropylmethanol)

  • Acetone (analytical grade)

  • Microsyringe or microapplicator

  • Glass vials or petri dishes

  • Holding chambers with controlled temperature, humidity, and light

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the insecticide in acetone.

    • Prepare a stock solution of this compound in acetone.

    • From the stock solutions, prepare a series of dilutions of the insecticide alone and the insecticide in combination with a fixed, sub-lethal concentration of this compound. The concentration of this compound should be determined in preliminary assays to ensure it causes no significant mortality on its own.

  • Insect Treatment:

    • Immobilize adult insects (e.g., by chilling).

    • Using a microsyringe, apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of each insect.

    • A control group should be treated with acetone only.

    • Each concentration should be tested on a sufficient number of insects (e.g., 3-4 replicates of 20 insects).

  • Incubation and Mortality Assessment:

    • Place the treated insects in holding containers with access to food and water.

    • Maintain the insects under controlled environmental conditions (e.g., 25°C, 65% RH, 12:12 L:D photoperiod).

    • Assess mortality at 24 and 48 hours post-treatment. Insects are considered dead if they are unable to move when prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population) for the insecticide alone and in combination with this compound.

    • Calculate the Synergism Ratio (SR).

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

This protocol describes how to evaluate the direct inhibitory effect of this compound on cytochrome P450 activity using insect microsomes.

Objective: To determine if this compound can inhibit the activity of P450 enzymes, a key mechanism of metabolic resistance.

Materials:

  • Insect microsomes (prepared from a resistant insect strain)

  • This compound

  • NADPH (β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt)

  • P450 substrate (e.g., p-nitroanisole for O-demethylation assay)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer or microplate reader

Procedure:

  • Microsome Preparation (if not commercially available):

    • Homogenize insect abdomens or whole insects in ice-cold potassium phosphate buffer.

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Inhibition Assay:

    • In a microcentrifuge tube or microplate well, combine the insect microsomes, potassium phosphate buffer, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 1%).

    • Pre-incubate the mixture at the appropriate temperature (e.g., 30°C) for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the P450 substrate and NADPH.

    • A control reaction should be run without this compound.

    • Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature.

    • Stop the reaction (e.g., by adding a quenching agent like trichloroacetic acid).

  • Measurement of Product Formation:

    • Measure the formation of the product of the enzymatic reaction. For p-nitroanisole O-demethylation, the product is p-nitrophenol, which can be quantified spectrophotometrically at 405 nm after alkalinization.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of P450 activity) by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Synergist_Mechanism_of_Action Insecticide Insecticide TargetSite Target Site (e.g., Sodium Channel) Insecticide->TargetSite Binds to Target DetoxEnzyme Detoxification Enzyme (e.g., Cytochrome P450) Insecticide->DetoxEnzyme Metabolized by Effect Insect Mortality TargetSite->Effect Leads to Metabolite Inactive Metabolite DetoxEnzyme->Metabolite Produces This compound This compound (Synergist) This compound->DetoxEnzyme Inhibits Experimental_Workflow_Synergism_Bioassay cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment cluster_analysis Data Analysis Prep_Insecticide Prepare Insecticide Solutions Prep_Combo Prepare Combination (Insecticide + this compound) Solutions Prep_Insecticide->Prep_Combo Apply_Insecticide Topical Application: Insecticide Alone Prep_Insecticide->Apply_Insecticide Prep_Synergist Prepare this compound (Synergist) Solution Prep_Synergist->Prep_Combo Apply_Combo Topical Application: Combination Prep_Combo->Apply_Combo Incubate Incubate for 24-48h Apply_Insecticide->Incubate Apply_Combo->Incubate Apply_Control Topical Application: Solvent Control Apply_Control->Incubate Record_Mortality Record Mortality Incubate->Record_Mortality Probit Probit Analysis (Calculate LC50) Record_Mortality->Probit SR_Calc Calculate Synergism Ratio (SR) Probit->SR_Calc

Application Note: Determination of Proclonol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proclonol, with the chemical name bis(4-chlorophenyl)-cyclopropylmethanol, is a compound of interest in various fields of chemical and pharmaceutical research. Accurate and sensitive detection methods are crucial for its quantification in different matrices. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. Due to the presence of a polar hydroxyl group in its structure, a derivatization step is incorporated to improve its volatility and chromatographic performance.

Chemical Structure

  • Compound: this compound

  • Molecular Formula: C₁₆H₁₄Cl₂O

  • Molecular Weight: 293.19 g/mol

  • Structure:

    • IUPAC Name: bis(4-chlorophenyl)-cyclopropylmethanol[1]

Principle of the Method

This method involves the extraction of this compound from the sample matrix, followed by derivatization of the polar hydroxyl group to form a less polar and more volatile silyl ether. The derivatized analyte is then separated and identified using a gas chromatograph coupled with a mass spectrometer. Quantification is achieved by monitoring specific ions of the derivatized this compound.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Reagents and Materials:

  • Sample containing this compound

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate, anhydrous

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes (15 mL)

  • Autosampler vials (2 mL) with inserts

Procedure:

  • Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.

  • Transfer the dried extract to a clean tube for the derivatization step.

Derivatization (Silylation)

Derivatization is employed to increase the volatility and thermal stability of this compound for GC analysis.[2][3][4]

Reagents and Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Evaporate the ethyl acetate from the sample extract to dryness under a gentle stream of nitrogen at 40°C.

  • Add 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Seal the vial and heat at 70°C for 30 minutes in a heating block.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Conditions:

Parameter Value
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min

| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

MS Conditions:

Parameter Value
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temp. 280°C

| Scan Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. These values are hypothetical and should be determined during method validation.

ParameterExpected Value
Retention Time (min) ~ 10.5
Quantification Ion (m/z) To be determined from the mass spectrum of the derivatized compound
Qualifier Ions (m/z) To be determined from the mass spectrum of the derivatized compound
Limit of Detection (LOD) ~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 0.5 ng/mL
Linearity (r²) > 0.995
Recovery (%) 90 - 110%
Precision (%RSD) < 15%

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Evaporation Evaporation (Nitrogen Stream) Drying->Evaporation Derivatization Derivatization (BSTFA + 1% TMCS, 70°C) Evaporation->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Qualitative Qualitative Analysis (Full Scan) Detection->Qualitative Quantitative Quantitative Analysis (SIM Mode) Detection->Quantitative Report Report Generation Qualitative->Report Quantitative->Report

Caption: Workflow for this compound analysis by GC-MS.

Signaling Pathway of this compound (Hypothetical)

As the specific signaling pathway of this compound is not detailed in the provided context, a generic diagram illustrating a hypothetical interaction with a cellular target is presented below for illustrative purposes.

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Phosphorylation Phosphorylation of Target Proteins Kinase->Phosphorylation Response Cellular Response Phosphorylation->Response

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The described GC-MS method provides a framework for the sensitive and selective determination of this compound. The inclusion of a derivatization step is crucial for achieving good chromatographic separation and detection of this polar molecule. The method parameters provided should be optimized and validated for the specific application and sample matrix to ensure accurate and reliable results.

References

Application Notes and Protocols: Elucidating the Mechanism of Action of Proclonol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proclonol is a novel compound with demonstrated antifungal activity. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. These application notes provide a series of detailed protocols for cell-based assays designed to investigate the primary cellular pathways affected by this compound in fungal cells. The proposed assays will focus on three key potential mechanisms of antifungal action: inhibition of ergosterol biosynthesis, disruption of cell membrane integrity, and interference with cell wall synthesis.

Hypothesized Mechanisms of Action and Investigational Workflow

The primary hypotheses for this compound's antifungal activity are:

  • Inhibition of the Ergosterol Biosynthesis Pathway: Many antifungal drugs, such as azoles, target the synthesis of ergosterol, a crucial component of the fungal cell membrane.[1][2]

  • Disruption of Fungal Cell Membrane Integrity: The compound may directly interact with the fungal cell membrane, leading to increased permeability and cell death.

  • Inhibition of Cell Wall Synthesis: this compound could interfere with the synthesis of essential cell wall components like β-glucan or chitin, compromising the structural integrity of the fungal cell.[3][4]

The following diagram illustrates a comprehensive workflow for investigating these potential mechanisms.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Investigation cluster_2 Hypothesis 1: Ergosterol Biosynthesis Inhibition cluster_3 Hypothesis 2: Cell Membrane Disruption cluster_4 Hypothesis 3: Cell Wall Integrity cluster_5 Data Analysis and Conclusion MIC Determine Minimum Inhibitory Concentration (MIC) of this compound Sterol_Quant Sterol Quantitation Assay MIC->Sterol_Quant PI_Uptake Propidium Iodide Uptake Assay MIC->PI_Uptake Sorbitol_Prot Sorbitol Protection Assay MIC->Sorbitol_Prot Gene_Exp_Erg Gene Expression Analysis (e.g., ERG11) Sterol_Quant->Gene_Exp_Erg Analysis Analyze and Integrate Data Gene_Exp_Erg->Analysis LDH_Leakage LDH Leakage Assay PI_Uptake->LDH_Leakage LDH_Leakage->Analysis Chitin_Stain Chitin Staining Assay Sorbitol_Prot->Chitin_Stain Chitin_Stain->Analysis Conclusion Determine Primary Mechanism of Action Analysis->Conclusion

Caption: Experimental workflow for this compound's mechanism of action.

Section 1: Ergosterol Biosynthesis Pathway

A common target for antifungal agents is the ergosterol biosynthesis pathway, as ergosterol is a vital component for maintaining the fluidity and integrity of the fungal cell membrane.[2][3]

Signaling Pathway: Inhibition of Ergosterol Synthesis

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the potential point of inhibition by this compound.

G AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG11 Lanosterol 14-alpha-demethylase (ERG11) Lanosterol->ERG11 Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane This compound This compound This compound->ERG11 ERG11->Ergosterol

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.
Protocol 1.1: Sterol Quantitation Assay

Principle: This assay quantifies the total sterol content in fungal cells treated with this compound compared to untreated controls. A significant reduction in ergosterol levels in treated cells suggests inhibition of the ergosterol biosynthesis pathway.

Materials:

  • Fungal culture (e.g., Candida albicans, Saccharomyces cerevisiae)

  • This compound

  • Positive control (e.g., Fluconazole)

  • Negative control (e.g., DMSO)

  • Yeast extract-peptone-dextrose (YPD) broth

  • Sterile water

  • Heptane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Spectrophotometer or HPLC system

Procedure:

  • Culture Preparation: Inoculate the fungal strain into YPD broth and grow overnight at 30°C with shaking.

  • Treatment: Dilute the overnight culture to a starting OD₆₀₀ of 0.1 in fresh YPD broth. Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include positive and negative controls.

  • Incubation: Incubate the cultures for 16-24 hours at 30°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes. Wash the cell pellet twice with sterile water.

  • Sterol Extraction:

    • Resuspend the cell pellet in 25% alcoholic KOH solution.

    • Incubate at 80°C for 1 hour to saponify the lipids.

    • Allow the mixture to cool to room temperature.

    • Add sterile water and heptane, and vortex vigorously for 3 minutes.

    • Separate the heptane layer containing the non-saponifiable sterols.

  • Quantification:

    • Spectrophotometric Method: Scan the heptane extract between 230 nm and 300 nm. The presence of ergosterol and 24(28)-dehydroergosterol results in a characteristic four-peaked curve. Calculate the ergosterol content based on the absorbance values.

    • HPLC Method: Evaporate the heptane and resuspend the sterol extract in a suitable mobile phase for HPLC analysis. Use a C18 column and detect ergosterol by its absorbance at 282 nm.

Data Presentation:

TreatmentConcentration (µg/mL)Ergosterol Content (% of Control)Standard Deviation
Negative Control (DMSO)-100± 5.2
This compound0.5x MIC65.4± 4.8
This compound1x MIC32.1± 3.5
This compound2x MIC15.8± 2.1
Positive Control (Fluconazole)1x MIC25.6± 3.1
Protocol 1.2: Gene Expression Analysis of ERG11

Principle: Azole antifungals inhibit the ERG11 gene product, lanosterol 14-alpha-demethylase. Upregulation of ERG11 is a known resistance mechanism. This assay measures the mRNA levels of ERG11 in response to this compound treatment using quantitative real-time PCR (qRT-PCR).

Materials:

  • Fungal cells treated as in Protocol 1.1

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for ERG11 and a housekeeping gene (e.g., ACT1)

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control fungal cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers for ERG11 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of ERG11 using the ΔΔCt method, normalized to the housekeeping gene.

Data Presentation:

TreatmentConcentration (µg/mL)Relative ERG11 Expression (Fold Change)Standard Deviation
Negative Control (DMSO)-1.0± 0.1
This compound1x MIC3.5± 0.4
Positive Control (Fluconazole)1x MIC4.2± 0.5

Section 2: Cell Membrane Integrity

This compound may directly damage the fungal cell membrane, leading to leakage of intracellular contents and cell death.

Protocol 2.1: Propidium Iodide Uptake Assay

Principle: Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. It can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces. An increase in PI fluorescence indicates membrane damage.

Materials:

  • Fungal cells treated as in Protocol 1.1

  • Propidium iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest and wash the treated fungal cells and resuspend them in PBS.

  • Staining: Add PI solution to the cell suspension to a final concentration of 2 µg/mL.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorometer (excitation/emission ~535/617 nm) or visualize the stained cells with a fluorescence microscope.

Data Presentation:

TreatmentConcentration (µg/mL)PI Fluorescence (Arbitrary Units)Standard Deviation
Negative Control (DMSO)-150± 15
This compound1x MIC1250± 85
Positive Control (Amphotericin B)1x MIC1500± 110

Section 3: Cell Wall Integrity

The fungal cell wall is essential for maintaining cell shape and protecting against osmotic stress.[3]

Protocol 3.1: Sorbitol Protection Assay

Principle: Sorbitol is an osmotic protectant that can stabilize fungal cells with weakened cell walls. If this compound targets the cell wall, its minimum inhibitory concentration (MIC) will be significantly higher in the presence of sorbitol.

Materials:

  • Fungal culture

  • This compound

  • YPD broth

  • Sorbitol

  • 96-well plates

  • Microplate reader

Procedure:

  • Assay Setup: Prepare two sets of 96-well plates. In one set, use standard YPD broth. In the other set, use YPD broth supplemented with 0.8 M sorbitol.

  • Serial Dilutions: Perform serial dilutions of this compound in both types of media.

  • Inoculation: Inoculate the plates with the fungal culture.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • MIC Determination: Determine the MIC in both the presence and absence of sorbitol by measuring the OD₆₀₀.

Data Presentation:

CompoundMIC in YPD (µg/mL)MIC in YPD + 0.8 M Sorbitol (µg/mL)Fold Change in MIC
This compound8648
Positive Control (Caspofungin)0.125216
Negative Control (Fluconazole)221

The collective data from these assays will provide a comprehensive profile of this compound's mechanism of action. A significant reduction in ergosterol, coupled with an upregulation of ERG11, would strongly suggest that this compound targets the ergosterol biosynthesis pathway. Conversely, a marked increase in propidium iodide uptake would point towards direct cell membrane disruption. A significant increase in the MIC in the presence of sorbitol would indicate that the cell wall is the primary target. These detailed protocols and data presentation formats will enable researchers to systematically investigate and determine the cellular basis of this compound's antifungal activity.

References

Standard operating procedure for handling Proclonol in the laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive standard operating procedure (SOP) for the safe handling and use of Proclonol (bis(p-chlorophenyl)cyclopropylmethanol) in a laboratory setting. This compound is a chemical compound with known acaricidal and potential antifungal properties. This SOP is intended for all researchers, scientists, and drug development professionals who may handle or conduct experiments with this compound. Adherence to these guidelines is mandatory to ensure personnel safety and maintain the integrity of experimental data.

Chemical Identity:

PropertyValue
Common Name This compound
Systematic Name bis(4-chlorophenyl)-cyclopropylmethanol
CAS Number 14088-71-2[1]
Molecular Formula C₁₆H₁₄Cl₂O[1]
Molecular Weight 293.2 g/mol [1]

Hazard Identification and Safety Precautions

2.1 Potential Hazards: Based on general knowledge of chlorinated aromatic compounds, potential hazards may include:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Environmental Hazard: Similar compounds can be toxic to aquatic life.

2.2 Personal Protective Equipment (PPE): All personnel handling this compound must wear the following minimum PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions.

2.3 General Laboratory Safety Practices:

  • Avoid inhalation of dust or fumes.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Ensure adequate ventilation.

Storage and Disposal

3.1 Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

3.2 Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not pour down the drain.

Emergency Procedures

4.1 Spills:

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact the designated emergency response team.

4.2 First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Mechanism of Action (Presumed)

5.1 Acaricidal Action: The precise mechanism of action for this compound as an acaricide is not well-documented in the available literature. However, many acaricides exert their effects on the nervous system of mites.[2][3] Potential targets could include interference with neurotransmitter receptors or ion channels. One speculative target in arthropods is the octopamine receptor, which is involved in various physiological processes.[4][5][6][7] Further research is required to elucidate the specific molecular targets of this compound in mites.

5.2 Antifungal Action: Studies have shown that this compound exhibits antifungal activity, particularly against Botrytis cinerea and Colletotrichum gloeosporioides.[8][9] The presence of a hydroxyl group appears to be important for its antifungal properties.[8][10][11] The mechanism may involve disruption of the fungal cell membrane or inhibition of essential enzymes.[1][12][13][14]

Experimental Protocols

The following protocols are based on published research and provide a framework for in vitro studies with this compound.

6.1 Antifungal Activity Assay against Botrytis cinerea

This protocol is adapted from studies on the antifungal properties of chlorophenyl derivatives.[8][9][10]

6.1.1 Materials:

  • This compound

  • Botrytis cinerea culture

  • Potato Dextrose Broth (PDB) medium

  • Sterile 96-well microplates

  • Ethanol (for dissolving this compound)

  • Spectrophotometer (for measuring optical density)

6.1.2 Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of ethanol to create a stock solution.

  • Prepare Fungal Spore Suspension: Harvest conidia from a mature culture of B. cinerea and suspend them in sterile water to a concentration of approximately 5 x 10⁴ conidia/mL.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in PDB medium in the wells of a 96-well microplate to achieve a range of final concentrations (e.g., 10-150 µg/mL).[10]

  • Inoculation: Add the fungal spore suspension to each well.

  • Controls: Include wells with PDB and spores only (positive control) and wells with PDB, ethanol (at the same final concentration as in the treated wells), and spores (solvent control).

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period (e.g., 4-5 days).[8]

  • Assessment of Inhibition: Determine the percentage of growth inhibition by measuring the optical density at a suitable wavelength (e.g., 600 nm) and comparing it to the controls. The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration that visibly inhibits fungal growth.

6.2 Biotransformation of this compound by Botrytis cinerea

This protocol allows for the study of how the fungus metabolizes this compound.[10]

6.2.1 Materials:

  • This compound

  • Botrytis cinerea culture

  • Czapek-Dox medium

  • Sterile culture flasks

  • Shaking incubator

  • Ethyl acetate (for extraction)

  • Analytical instrumentation (e.g., HPLC, GC-MS) for metabolite analysis

6.2.2 Procedure:

  • Fungal Culture: Grow B. cinerea in Czapek-Dox medium in a shaking incubator until a sufficient mycelial mass is obtained.

  • Substrate Addition: Prepare a solution of this compound and add it to the fungal culture.

  • Incubation: Continue to incubate the culture for a set period (e.g., 120 hours) to allow for biotransformation.[10]

  • Extraction: At the end of the incubation period, separate the mycelium from the culture broth by filtration. Extract the broth with ethyl acetate.

  • Analysis: Analyze the ethyl acetate extract using appropriate analytical techniques (e.g., HPLC, GC-MS) to identify and quantify any metabolites formed.

Quantitative Data

Currently, specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the searched literature.[15][16][17] Researchers should exercise caution and treat the compound as potentially toxic.

The antifungal activity of related chlorophenyl derivatives has been reported, with some compounds showing significant inhibition of fungal growth at concentrations around 150 µg/mL.[8]

Visualizations

8.1 Experimental Workflow for Antifungal Activity Assay

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Fungal Spore Suspension D Inoculate with Spore Suspension B->D C->D E Incubate at 25°C D->E F Measure Optical Density E->F G Calculate % Inhibition and Determine MIC F->G

Caption: Workflow for determining the antifungal activity of this compound.

8.2 Presumed Antifungal Mechanism of Action

Antifungal_Mechanism This compound This compound CellMembrane Fungal Cell Membrane (Ergosterol) This compound->CellMembrane Interacts with CellWall Fungal Cell Wall (β-Glucan, Chitin) This compound->CellWall May target Enzymes Essential Enzymes This compound->Enzymes May inhibit Disruption Membrane Disruption/ Permeability Alteration CellMembrane->Disruption CellWall->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition CellDeath Fungal Cell Death Disruption->CellDeath Inhibition->CellDeath

Caption: Putative antifungal mechanisms of this compound.

References

Application Notes & Protocols for In Vivo Evaluation of Proclonol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Designing Animal Studies for a Novel Anthelmintic Candidate

Introduction

The discovery and development of new anthelmintic drugs are critical to combatting parasitic helminth infections in both humans and animals, especially in light of growing drug resistance. While in vitro screening can identify compounds with potential activity, in vivo studies in relevant animal models are indispensable for evaluating a drug candidate's efficacy, safety, and pharmacokinetic profile within a complex biological system. Most of the frontline anthelmintics in use today were discovered through such in vivo screens.[1][2] These notes provide a framework for designing and conducting preclinical animal studies to evaluate the in vivo effects of Proclonol, a potential anthelmintic agent.

Selection of an Appropriate Animal Model

The choice of animal model is paramount and depends on the target helminth species. Rodent models are frequently used for initial screening due to their cost-effectiveness and ease of handling, while larger animal models may be required for specific parasites or for studies that more closely mimic human or veterinary infections.[3][4] An ideal model should have a predictable and reproducible course of infection.

Table 1: Common Animal Models for Anthelmintic Research

Target Helminth TypeCommon Parasite SpeciesRecommended Animal Model(s)Key Features & Considerations
Gastrointestinal Nematodes Heligmosomoides polygyrusMouseGood model for immunity studies.
Nippostrongylus brasiliensisRat, MouseModels aspects of human hookworm infection.
Trichuris murisMouseModel for human trichuriasis; studies host immunity.[4]
Cestodes (Tapeworms) Hymenolepis nanaMouseDirect life cycle, easy to maintain in a lab setting.[5]
Taenia crassicepsMouseModel for cysticercosis.
Trematodes (Flukes) Schistosoma mansoniMouseWell-established model for schistosomiasis.
Filarial Nematodes Brugia malayi, Brugia pahangiGerbil, CatModels for lymphatic filariasis.
Key Efficacy Endpoints

Primary efficacy of an anthelmintic is typically measured by the reduction in parasite burden.

  • Fecal Egg Count Reduction Test (FECRT): This is a common, non-invasive method to assess the efficacy of a drug against adult, egg-laying gastrointestinal helminths.[6][7][8] A significant reduction in the number of eggs per gram (EPG) of feces post-treatment indicates drug activity.[7]

  • Worm Burden Reduction Assay: This is a terminal study that provides a direct count of adult worms in the target organ (e.g., intestines). It is considered a definitive measure of anthelmintic efficacy.[9][10]

  • Larval Viability and Motility Assays: For some parasitic infections, the effect on larval stages is also a crucial endpoint. This can be assessed ex vivo after recovering larvae from treated animals.

Pharmacokinetic and Toxicological Considerations

Before initiating efficacy studies, it is essential to conduct preliminary pharmacokinetic (PK) and toxicology studies.

  • Dose Range-Finding/Acute Toxicity: This determines the maximum tolerated dose (MTD) and identifies potential acute toxic effects. This information is crucial for selecting appropriate, non-toxic doses for efficacy studies.

  • Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound helps in designing an effective dosing regimen (e.g., single vs. multiple doses, route of administration).

Experimental Protocols

Protocol 1: Acute Toxicity and Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) of this compound in a selected rodent model (e.g., Swiss albino mice) and to identify signs of acute toxicity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)

  • Healthy, age-matched mice (6-8 weeks old)

  • Standard laboratory animal caging and diet

  • Oral gavage needles

  • Weighing balance

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 7 days.

  • Grouping: Randomly assign animals to groups of 5-6 per sex. Include a vehicle control group and at least 3-4 this compound dose groups (e.g., 50, 100, 500, 1000 mg/kg).

  • Dose Administration: Administer a single oral dose of the assigned treatment to each animal. The volume should be consistent across groups (e.g., 10 mL/kg).

  • Observation:

    • Continuously observe animals for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Record observations at 24 and 48 hours.

    • Continue daily observations for 14 days, recording body weight and any mortality.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to observe any abnormalities in major organs.

Data Presentation:

Table 2: Sample Data Collection for Acute Toxicity Study

Group (Dose mg/kg)No. of AnimalsMortality (within 14 days)Body Weight Change (Day 14 vs Day 0)Clinical Signs of Toxicity ObservedGross Necropsy Findings
Vehicle Control60/6+ 2.5gNoneNo abnormalities
This compound 5060/6+ 2.3gNoneNo abnormalities
This compound 10060/6+ 2.1gMild lethargy (first 4h)No abnormalities
This compound 50061/6- 0.5gLethargy, piloerectionPale liver in one animal
This compound 100064/6- 3.2g (survivors)Severe lethargy, ataxiaOrgan abnormalities noted
Protocol 2: In Vivo Efficacy - Fecal Egg Count Reduction Test (FECRT)

Objective: To evaluate the efficacy of this compound against an established gastrointestinal helminth infection (e.g., Hymenolepis nana in mice) by measuring the reduction in fecal egg output.

Materials:

  • H. nana eggs for infection

  • This compound and vehicle

  • Positive control drug (e.g., Praziquantel)

  • McMaster or Mini-FLOTAC slides

  • Saturated salt solution (flotation fluid)

  • Microscope

Experimental Workflow:

FECRT_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase acclimatize 1. Acclimatize Mice (7 days) infect 2. Infect with H. nana eggs (Oral Gavage) acclimatize->infect pre_fec 3. Confirm Infection (Day 14 post-infection) Collect pre-treatment feces infect->pre_fec group 4. Randomize into Groups (n=6-10 per group) pre_fec->group treat_vehicle Group A: Vehicle Control treat_proclonol1 Group B: This compound (Low Dose) treat_proclonol2 Group C: This compound (High Dose) treat_positive Group D: Positive Control post_fec 5. Collect Post-Treatment Feces (Day 7-10 post-treatment) treat_vehicle->post_fec count 6. Fecal Egg Count (McMaster Technique) post_fec->count analyze 7. Calculate % FECR & Statistical Analysis count->analyze

Workflow for the Fecal Egg Count Reduction Test (FECRT).

Procedure:

  • Infection: Infect mice orally with approximately 200 embryonated H. nana eggs.

  • Pre-Treatment Sampling (Day 0): Fourteen days post-infection, collect individual fecal samples to determine the baseline eggs per gram (EPG) count and confirm infection.

  • Grouping & Treatment: Group the animals based on their pre-treatment EPG to ensure a similar mean EPG across all groups. Administer the treatments (Vehicle, this compound doses, Positive Control) orally.

  • Post-Treatment Sampling: Collect fecal samples from each animal 7-10 days after treatment.

  • Fecal Egg Counting:

    • Weigh 1-2 grams of feces from each sample.

    • Homogenize the feces in a known volume of flotation solution.

    • Use a McMaster slide or similar technique to count the number of eggs under a microscope.

    • Calculate the EPG for each animal.

  • Data Analysis: Calculate the percentage FECR for each group using the formula: % FECR = (1 - (Mean EPG post-treatment / Mean EPG pre-treatment)) * 100

Table 3: Sample Efficacy Data from FECRT

Treatment GroupDose (mg/kg)Mean EPG (Pre-treatment)Mean EPG (Post-treatment)% FECR
Vehicle Control-125011805.6%
This compound25128045064.8%
This compound5012309592.3%
Praziquantel101260599.6%
Protocol 3: Worm Burden Reduction Assay

Objective: To directly assess the efficacy of this compound by counting the number of adult worms remaining after treatment.

Procedure:

  • Follow the same infection, grouping, and treatment procedure as in the FECRT protocol (Section 2.2).

  • Necropsy: 10-14 days post-treatment, euthanize all animals.

  • Worm Collection:

    • Carefully dissect the small intestine from each animal.

    • Open the intestine longitudinally in a petri dish containing saline.

    • Gently scrape the intestinal mucosa to dislodge any attached worms.

    • Examine the intestine and the saline under a dissecting microscope to count all adult worms.

  • Data Analysis: Calculate the percentage reduction in worm burden for each treated group compared to the vehicle control group: % Reduction = (1 - (Mean worm count in treated group / Mean worm count in control group)) * 100

Table 4: Sample Efficacy Data from Worm Burden Assay

Treatment GroupDose (mg/kg)Mean Adult Worm Count (± SD)% Worm Burden Reduction
Vehicle Control-25.4 ± 4.1-
This compound258.1 ± 2.568.1%
This compound501.5 ± 1.294.1%
Praziquantel100.2 ± 0.599.2%

Potential Signaling Pathways for Anthelmintic Action

Since the precise mechanism of this compound is unknown, it is valuable to consider the established targets of other anthelmintic drug classes. These targets are crucial for the parasite's neuromuscular control, structural integrity, and energy metabolism.[11][12][13][14]

Anthelmintic_Targets cluster_neuro Neuromuscular Disruption cluster_structural Cytoskeletal Disruption cluster_energy Energy Metabolism Disruption cluster_integument Tegument Disruption cluster_outcome Physiological Outcome nAChR Nicotinic ACh Receptors GABA_R GABA Receptors Paralysis Paralysis nAChR->Paralysis GluCl Glutamate-gated Cl- Channels GABA_R->Paralysis GluCl->Paralysis Tubulin β-Tubulin Starvation Starvation & Energy Depletion Tubulin->Starvation Mito Mitochondrial Enzymes Mito->Starvation Ca_Channel Ca2+ Channels Ca_Channel->Paralysis Expulsion Death & Expulsion from Host Paralysis->Expulsion Starvation->Expulsion

Common molecular targets and resulting pathways of anthelmintic drugs.

References

Application Notes and Protocols for Assessing the Efficacy of Proclonol as an Acaricide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proclonol (bis(4-chlorophenyl)-cyclopropylmethanol) is a chemical compound for which the acaricidal properties are not yet well-defined. This document provides a comprehensive protocol for the systematic evaluation of this compound's efficacy as a potential acaricide. The following protocols are designed to be adaptable for various mite and tick species and are based on established methods for acaricide efficacy testing. These guidelines will enable researchers to generate robust and reproducible data for the assessment of this compound's potential as a pest control agent.

The primary objectives of this protocol are:

  • To determine the lethal concentration of this compound required to kill 50% (LC50) and 95% (LC95) of a target mite/tick population.

  • To assess the efficacy of this compound on different life stages of the target pest (larval and adult).

  • To provide a framework for investigating the potential mechanism of action.

Key Experimental Protocols

Two standard laboratory bioassays are recommended for determining acaricide efficacy: the Larval Packet Test (LPT) and the Adult Immersion Test (AIT).[1] These tests are widely used to evaluate the susceptibility of ticks and mites to various chemical compounds.

Larval Packet Test (LPT)

The LPT is a sensitive method for determining the dose-response of larval-stage acarines to a test compound.[2]

Materials:

  • This compound (analytical grade)

  • Solvent (e.g., trichloroethylene and olive oil mixture (2:1))[2]

  • Whatman No. 1 filter papers (7.5 cm x 8.5 cm)

  • Micropipettes

  • Glass petri dishes

  • Forceps

  • Incubator set at 27 ± 2°C and 85 ± 5% relative humidity[2]

  • Target acarine larvae (14-21 days old)[2]

  • Vials or tubes for larval hatching

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of ten-fold or two-fold serial dilutions to achieve a range of concentrations.[3] A negative control group using only the solvent is essential.[2]

  • Impregnation of Filter Papers: Apply 0.67 mL of each this compound dilution (and the solvent control) evenly onto a filter paper.[2] Allow the solvent to evaporate completely in a fume hood for at least 2 hours.[2]

  • Packet Assembly: Fold the impregnated filter papers in half and seal the sides with clips to create packets.

  • Larval Exposure: Introduce approximately 100 larvae into each packet and seal the top.[2]

  • Incubation: Place the packets in an incubator at 27 ± 2°C and 85 ± 5% relative humidity for 24 hours.[2]

  • Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae. Larvae that are immobile or only show movement of appendages upon probing are considered dead.[4]

Adult Immersion Test (AIT)

The AIT is used to assess the efficacy of an acaricide against adult ticks or mites.[1]

Materials:

  • This compound (analytical grade)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Beakers or petri dishes

  • Forceps

  • Filter paper

  • Incubator set at 27 ± 2°C and 85 ± 5% relative humidity[5]

  • Engorged adult female ticks or adult mites

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound and create a series of aqueous dilutions with a surfactant to ensure solubility and contact. A negative control group with distilled water and surfactant is required.

  • Tick/Mite Immersion: Place a batch of 10-20 engorged adult females into a beaker or petri dish for each concentration and the control.[5] Immerse the ticks/mites in the respective this compound dilution for 5 minutes.[5]

  • Drying and Incubation: After immersion, remove the ticks/mites, dry them on filter paper, and place them in individual containers.[5] Incubate at 27 ± 2°C and 85 ± 5% relative humidity.

  • Data Collection: Monitor the ticks/mites for mortality over a period of 7-14 days. Additionally, for ticks, the following reproductive parameters should be recorded:

    • Egg mass weight

    • Female tick weight

    • Percentage of egg hatching

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables. The primary endpoint for efficacy is the calculation of the Lethal Concentration (LC) values.

Table 1: Larval Packet Test (LPT) Mortality Data for this compound

This compound Concentration (ppm)Number of Larvae TestedNumber of Dead LarvaePercent Mortality (%)Corrected Mortality (%)*
Control (Solvent only)10055.00.0
0.11001515.010.5
1.01005555.052.6
10.01009898.097.9
100.0100100100.0100.0

*Corrected Mortality (%) is calculated using Abbott's formula if mortality in the control group is between 5% and 20%.

Data Analysis:

The dose-response data from the LPT and AIT should be analyzed using probit analysis to determine the LC50 and LC95 values.[6] These values represent the concentration of this compound required to kill 50% and 95% of the tested population, respectively. Various online calculators and statistical software packages are available for this purpose.[7]

Table 2: Calculated Lethal Concentration Values for this compound

Test MethodLC50 (ppm) (95% Confidence Interval)LC95 (ppm) (95% Confidence Interval)
Larval Packet Test[Calculated Value] ([Lower CI] - [Upper CI])[Calculated Value] ([Lower CI] - [Upper CI])
Adult Immersion Test[Calculated Value] ([Lower CI] - [Upper CI])[Calculated Value] ([Lower CI] - [Upper CI])

For the AIT, efficacy can also be expressed as a percentage of control on reproduction using the following formula:

% Control = [1 - (Reproductive Index of Treated Group / Reproductive Index of Control Group)] x 100

Where the Reproductive Index (RI) = (Weight of eggs laid / Weight of female) x % Egg Hatchability x 20,000 (an estimation of the number of larvae per gram of eggs).

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_lpt Larval Packet Test (LPT) cluster_ait Adult Immersion Test (AIT) cluster_analysis Data Analysis A Prepare this compound Stock Solution B Create Serial Dilutions A->B C Impregnate Filter Papers B->C G Immerse Adult Ticks/Mites (10-20/replicate) B->G D Expose Larvae (100/replicate) C->D E Incubate (24h, 27°C, 85% RH) D->E F Assess Larval Mortality E->F J Record Mortality and Reproductive Data F->J H Incubate (7-14d, 27°C, 85% RH) G->H I Assess Adult Mortality and Reproduction H->I I->J K Probit Analysis J->K L Determine LC50 & LC95 K->L

Caption: Workflow for assessing the acaricidal efficacy of this compound.

Potential Mechanisms of Action of Acaricides

Since the mechanism of action for this compound is unknown, it is useful to consider the common targets of existing acaricides.[8][9] Further investigation into this compound's mechanism could involve molecular and physiological studies.

G cluster_targets Potential Molecular Targets in Mites/Ticks cluster_nervous Nervous System Targets This compound This compound Nervous_System Nervous System This compound->Nervous_System Metabolism Metabolic Pathways This compound->Metabolism Growth Growth and Development This compound->Growth GABA GABA-gated Chloride Channels Nervous_System->GABA Na_Channels Voltage-gated Sodium Channels Nervous_System->Na_Channels AChE Acetylcholinesterase (AChE) Nervous_System->AChE Octopamine Octopamine Receptors Nervous_System->Octopamine

Caption: Potential signaling pathways and targets for acaricidal action.

Concluding Remarks

This protocol provides a standardized framework for the initial assessment of this compound as a potential acaricide. Adherence to these methodologies will ensure the generation of high-quality, comparable data that is essential for further development and research. Should this compound demonstrate significant acaricidal activity, further studies, including in-vivo trials on host animals and investigations into its specific mechanism of action, will be warranted.

References

Troubleshooting & Optimization

Technical Support Center: Proclonol Instability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Proclonol in experimental solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Issue/Observation Potential Cause Recommended Solution
Precipitation in Aqueous Solutions Low aqueous solubility of this compound.- Increase the concentration of a miscible organic co-solvent (e.g., DMSO, ethanol). - Prepare a more concentrated stock solution in an organic solvent and dilute it further in the aqueous medium immediately before use. - Consider the use of surfactants or other solubilizing agents, after verifying their compatibility with the experimental system.[1]
Cloudiness or Haze Formation Formation of a fine suspension or degradation products.- Filter the solution through a 0.22 µm syringe filter. - Prepare fresh solutions before each experiment. - Evaluate the pH of the solution; adjust if this compound stability is pH-dependent.
Discoloration of the Solution (e.g., yellowing) Oxidative degradation or reaction with media components.- Prepare solutions in amber vials to protect from light.[2] - Degas solvents to remove dissolved oxygen. - Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).[3] - Investigate potential interactions with components in complex media.
Loss of Potency or Inconsistent Results Chemical degradation (hydrolysis, oxidation, photolysis).- Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers. - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. - Conduct experiments under controlled lighting conditions. - Perform a forced degradation study to identify conditions that cause instability.[4][5][6]
Unexpected Chromatographic Peaks Presence of impurities from synthesis or degradation products.- Request a certificate of analysis from the supplier to identify known impurities. - Develop and validate a stability-indicating analytical method (e.g., HPLC-UV) to separate this compound from its degradants.[7] - Characterize unknown peaks using mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Due to its chemical structure (a chlorinated aromatic alcohol), this compound is expected to have low water solubility. Therefore, it is recommended to prepare stock solutions in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or a polar protic solvent like ethanol.

Q2: How should I store this compound solutions to ensure stability?

For optimal stability, stock solutions should be stored in tightly sealed amber vials at -20°C or below.[2][3] Aliquoting the stock solution into smaller volumes for single use is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that can cause this compound degradation?

Based on general principles of drug stability, the main factors that could lead to this compound degradation are:

  • pH: Extreme pH values may catalyze hydrolysis.

  • Light: Exposure to UV or high-intensity visible light can induce photolytic degradation.[8]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[4]

Q4: Are there any known incompatibilities with this compound?

While specific incompatibility data for this compound is scarce, based on its chemical structure, it is prudent to avoid strong oxidizing agents.[9] Additionally, interactions with other components in complex experimental media cannot be ruled out and should be evaluated on a case-by-case basis.

Q5: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the most reliable way to monitor the concentration of this compound and detect the formation of degradation products over time.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile, amber microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Cap the tube securely and vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, amber tubes.

    • Store the aliquots at -20°C or below.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a basic forced degradation study to identify conditions that affect this compound stability.[4][5][6][8]

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Milli-Q water

    • HPLC system with UV detector

    • Photostability chamber

    • Oven

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate at room temperature for 24 hours.

    • Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place an aliquot of this compound stock solution in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Expose an aliquot of this compound stock solution to a light source in a photostability chamber, alongside a control sample wrapped in aluminum foil.

    • Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control (untreated) sample to identify degradation products and calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute treat Treat Cells/System dilute->treat hplc Analyze by HPLC treat->hplc data Evaluate Data hplc->data degradation_pathway cluster_stress Stress Conditions This compound This compound (bis(4-chlorophenyl)cyclopropylmethanol) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Degradant_A Degradation Product A Hydrolysis->Degradant_A Degradant_B Degradation Product B Oxidation->Degradant_B Degradant_C Degradation Product C Photolysis->Degradant_C troubleshooting_logic start Instability Observed (e.g., precipitation, loss of activity) check_solubility Is the issue primarily solubility-related? start->check_solubility check_degradation Is chemical degradation suspected? check_solubility->check_degradation No solubility_actions Increase co-solvent Use surfactants Prepare fresh dilutions check_solubility->solubility_actions Yes degradation_actions Protect from light Store at lower temp. Use inert atmosphere Perform forced degradation check_degradation->degradation_actions Yes resolve Issue Resolved check_degradation->resolve No solubility_actions->resolve analyze Analyze with stability- indicating method (HPLC) degradation_actions->analyze analyze->resolve

References

Technical Support Center: Optimizing Proclonol Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal concentration of Proclonol, a compound with limited published data in mammalian cell-based assays, for in vitro studies. The principles and protocols outlined here are broadly applicable for establishing effective concentrations for any novel or poorly characterized compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is there limited information for in vitro studies?

Q2: How do I prepare a stock solution of this compound?

A: Since this compound's solubility in aqueous solutions may be low, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of novel compounds.[1] It is crucial to keep the final concentration of DMSO in your cell culture medium consistent across all experimental conditions and typically below 0.5% to avoid solvent-induced cytotoxicity.

Q3: What is a good starting concentration range for a completely new compound like this compound?

A: For a compound with unknown effects, it is advisable to start with a broad concentration range. A common strategy is to perform a logarithmic dilution series, for instance, from 100 µM down to 0.01 µM. This wide range helps in identifying the concentration at which the compound exhibits a biological effect and the concentration at which it becomes toxic to the cells.

Q4: What control wells should I include in my experiments?

A: Your experimental design should always include the following controls:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for normal cell viability and activity.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the highest concentration of the compound tested. This accounts for any effects of the solvent itself.

  • Positive Control (for cytotoxicity assays): Cells treated with a known cytotoxic agent to ensure the assay is working correctly.

Troubleshooting Guide

Q1: I am observing massive cell death even at the lowest concentration of this compound. What should I do?

A:

  • Expand the dilution series to lower concentrations: Your initial range might be too high. Consider testing concentrations in the nanomolar (nM) or even picomolar (pM) range.

  • Check your stock solution concentration: An error in calculation or weighing could lead to a much higher concentration than intended.

  • Reduce the incubation time: The compound might be highly potent and fast-acting. A shorter exposure time might reveal a more nuanced dose-response.

  • Assess vehicle toxicity: Ensure that the concentration of your solvent (e.g., DMSO) is not the cause of the cytotoxicity. Run a vehicle-only control at the highest concentration used.

Q2: I am not seeing any effect of this compound on my cells at any concentration. What could be the problem?

A:

  • Increase the concentration range: The compound may have low potency in your cell model. Try concentrations up to the limit of its solubility.

  • Increase the incubation time: The effect of the compound may be time-dependent and require a longer duration to become apparent.

  • Verify compound integrity: Ensure your this compound stock has not degraded.

  • Consider the biological relevance: The chosen cell line or assay may not be appropriate to detect the specific activity of this compound.

Q3: My results are not reproducible between experiments. How can I improve consistency?

A:

  • Standardize cell seeding density: Ensure the same number of cells are plated for each experiment, as cell density can influence the response to a compound.

  • Maintain consistent cell passage number: Use cells within a defined passage number range, as cellular characteristics can change over time in culture.

  • Ensure thorough mixing of reagents: Inconsistent mixing of the compound or assay reagents can lead to variability.

  • Calibrate your equipment: Regularly check and calibrate pipettes and plate readers to ensure accuracy.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using the MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your DMSO stock.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on a Mammalian Cell Line

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Untreated)100 ± 5.2
0 (Vehicle Control)98.5 ± 4.8
0.195.3 ± 6.1
188.7 ± 5.5
1052.1 ± 4.9
5015.8 ± 3.2
1005.2 ± 1.9

Table 2: Summary of IC50 Values at Different Incubation Times

Incubation TimeIC50 (µM)
24 hours25.6
48 hours12.3
72 hours8.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions of this compound stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells with This compound Dilutions cells->treat dilute->treat incubate Incubate for Desired Time treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Add Solubilization Solution mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability and IC50 read->calculate signaling_pathway This compound This compound Target Unknown Target Protein This compound->Target Inhibition? Kinase1 Kinase A Target->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Proclonol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the challenges associated with the poor aqueous solubility of Proclonol. The following troubleshooting guides and frequently asked questions (FAQs) offer solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.

This compound Properties at a Glance

Understanding the physicochemical properties of this compound is the first step in developing an effective solubilization strategy. Its high hydrophobicity, indicated by a predicted XlogP of 5.5, is the primary reason for its low solubility in aqueous solutions[1].

PropertyValueSource
IUPAC Name bis(4-chlorophenyl)-cyclopropylmethanol[2][3]
Molecular Formula C₁₆H₁₄Cl₂O[1][2][3]
Molecular Weight 293.19 g/mol [3]
Synonyms R 8284, Kilacar, DPX 3654[2][3]
Predicted XlogP 5.5[1]
Physical Appearance Not specified in literature; likely a solid at room temperature.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in aqueous environments.

Q1: My this compound powder is not dissolving in my aqueous buffer. What is the first thing I should try?

A: Direct dissolution of this compound in aqueous buffers will likely fail. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute it into your aqueous medium.[4][5] Dimethyl sulfoxide (DMSO) is an excellent and widely used choice for this purpose as it can dissolve a variety of non-polar and polar compounds.[6]

  • Initial Action: Prepare a 10-100 mM stock solution of this compound in 100% DMSO. Ensure the powder is fully dissolved using vortexing or sonication before further use. See Protocol 1 for detailed steps.

Q2: I'm seeing precipitation when I add my this compound stock solution to my cell culture media. How can I prevent this?

A: This is a common issue known as "crashing out," which occurs when a drug dissolved in a strong organic solvent is diluted into an aqueous environment where its solubility is much lower.[7]

  • Keep Final Co-solvent Concentration Low: Aim for a final DMSO (or other co-solvent) concentration of less than 0.5% (v/v) in your final experimental volume. Most cell lines can tolerate this level, but it is always best to run a vehicle control to check for solvent-induced toxicity.

  • Modify the Dilution Process: Instead of adding the stock solution directly to the full volume of media, add the this compound stock to a smaller volume of media first, mix gently, and then add this intermediate dilution to the rest of your media. Adding the stock solution to media containing serum (e.g., FBS) can also help, as serum proteins can bind to the compound and help keep it in solution.

  • Consider Alternative Methods: If precipitation persists even at low co-solvent concentrations, you may need a more advanced formulation strategy, such as using cyclodextrins.[8][9]

Q3: What are the best organic co-solvents for creating a this compound stock solution?

A: The choice of co-solvent depends on the experimental system, especially for in vivo studies where toxicity is a major concern. For in vitro work, several options are available.

Co-SolventAdvantagesConsiderations
DMSO High solubilizing power for many compounds[6].Can be toxic to some cell types at >0.5%. Can interfere with some assays.
Ethanol Less toxic than DMSO for many applications. Volatile.May not have the same solubilizing power as DMSO.
Polyethylene Glycol (PEG 400) Low toxicity, often used in preclinical formulations.[7][10]Can be viscous. May affect cell membranes.
Propylene Glycol Common pharmaceutical solvent with low toxicity.[5]Less volatile than ethanol.

Q4: Can I improve this compound solubility for my experiments without using organic solvents?

A: Yes. Complexation with cyclodextrins is a highly effective method for increasing the aqueous solubility of hydrophobic compounds without the need for organic co-solvents.[8][11] Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[9][11] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[12][13]

  • Recommended Cyclodextrin: Beta-cyclodextrins (β-CD) and their derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations.[6][9]

  • Benefit: This method can significantly increase the concentration of this compound that can be achieved in a purely aqueous solution, which is ideal for sensitive biological experiments. See Protocol 2 for a detailed methodology.

Q5: How do I choose the right solubility enhancement method for my specific experiment?

A: The optimal method depends on your experimental constraints, such as the required final concentration, the biological system (in vitro vs. in vivo), and tolerance for excipients. The workflow diagram and comparison table below can guide your decision.

MethodPrincipleAdvantagesDisadvantages/Considerations
Co-solvency Altering the polarity of the solvent system by adding a water-miscible organic solvent.[4][5]Simple, fast, and effective for creating high-concentration stock solutions.Risk of drug precipitation upon aqueous dilution[7]. Potential for solvent toxicity.
Cyclodextrin Complexation Encapsulating the hydrophobic drug within the cyclodextrin's nonpolar cavity to form a water-soluble complex.[8][9]Significantly increases aqueous solubility, reduces need for organic solvents, can improve drug stability.[13]Requires protocol development, may alter drug bioavailability or interaction with targets.
Use of Surfactants Incorporating the drug into micelles formed by surfactants above their critical micelle concentration.[14]Can achieve high drug loading.Potential for cell toxicity, can interfere with protein assays, may alter membrane properties.
Particle Size Reduction Increasing the surface area-to-volume ratio by micronization or creating a nanosuspension, which improves the dissolution rate.[4][15]Increases dissolution rate, useful for oral and parenteral formulations.Does not increase equilibrium solubility. Requires specialized equipment (e.g., homogenizer).[8][15]

Detailed Experimental Protocols

Here are step-by-step protocols for common solubilization techniques. Always use appropriate personal protective equipment (PPE) when handling chemical reagents.

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (MW: 293.19 g/mol )

    • Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Calculate the required mass of this compound. For 1 mL of a 50 mM solution: Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 293.19 g/mol * (1000 mg / 1 g) = 14.66 mg

    • Weigh out 14.66 mg of this compound powder and place it into a sterile vial.

    • Add 1 mL of high-purity DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw the solution completely and vortex gently to ensure homogeneity.

Protocol 2: Enhancing this compound Solubility using β-Cyclodextrin Complexation

This protocol provides a method for preparing a this compound/HP-β-CD inclusion complex to improve aqueous solubility.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer (e.g., PBS)

    • Magnetic stirrer and stir bar

    • 0.22 µm sterile filter

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer. A concentration of 10-40% (w/v) is a common starting point. For example, to make a 20% solution, dissolve 200 mg of HP-β-CD in 1 mL of buffer.

    • Add the this compound powder directly to the HP-β-CD solution in molar excess of this compound (e.g., a 1:5 or 1:10 molar ratio of this compound to HP-β-CD).

    • Cap the vial and stir the mixture vigorously at room temperature for 24-48 hours. The solution may appear cloudy initially.

    • After the incubation period, check for undissolved this compound. If the solution is not clear, it indicates that the saturation limit has been reached.

    • Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any excess, undissolved this compound.

    • Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. This final clear solution contains the water-soluble this compound-cyclodextrin complex.

    • The exact concentration of solubilized this compound should be determined analytically (e.g., via HPLC-UV or LC-MS).

Visualization of Workflows and Pathways

Experimental and Logical Workflows

The following diagram outlines a decision-making workflow for a researcher encountering solubility issues with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Need to prepare This compound solution prep_stock Protocol 1: Prepare concentrated stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous media prep_stock->dilute observe Observe for Precipitation dilute->observe success Success! Proceed with experiment. (Use vehicle control) observe->success No troubleshoot Troubleshoot Dilution: - Lower final DMSO % (<0.5) - Add to serum-containing media - Stepwise dilution observe->troubleshoot Yes re_observe Re-attempt Dilution troubleshoot->re_observe re_observe->success Precipitation Resolved cyclodextrin Protocol 2: Use Cyclodextrin Complexation Method re_observe->cyclodextrin Precipitation Persists cyclodextrin->success

Fig 1. Decision workflow for solubilizing this compound.
Hypothetical Signaling Pathway

While the precise molecular target of this compound is not extensively documented, compounds of its class are often investigated for their effects on signal transduction pathways controlling cell growth and survival. The diagram below illustrates a hypothetical Receptor Tyrosine Kinase (RTK) signaling cascade, a common target in drug development, showing potential points of inhibition that a researcher might investigate for this compound.

G This compound This compound PI3K PI3K This compound->PI3K  Hypothetical  Inhibition Point 1 MEK MEK This compound->MEK  Hypothetical  Inhibition Point 2 RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 2. Hypothetical RTK signaling pathway modulation.

References

Addressing off-target effects of Proclonol in cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals address potential off-target effects of Proclonol in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is designed as a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its primary therapeutic action is to suppress the proliferation of cancer cells by inhibiting transcription elongation of key oncogenes.

Q2: My cells are showing unexpected levels of apoptosis, even at low concentrations of this compound. What could be the cause?

While high concentrations of this compound can induce apoptosis through its on-target CDK9 inhibition, lower concentrations may trigger apoptosis via off-target effects on other kinases involved in cell survival pathways. We recommend performing a kinase screen to identify unintended targets.

Q3: I am observing changes in cell morphology and adhesion that are not consistent with CDK9 inhibition. How can I troubleshoot this?

Changes in cell morphology and adhesion can be indicative of off-target effects on cytoskeletal or focal adhesion kinases. A recommended first step is to perform phenotypic screening to categorize these changes systematically.[1] Subsequent proteomic analysis of focal adhesion complexes after this compound treatment can help identify the specific off-target interactions.

Q4: Can this compound affect ion channel activity?

Yes, some small molecule inhibitors have been observed to have off-target effects on ion channels.[2] If you are working with electrophysiologically active cells and observe unexpected changes in membrane potential or calcium flux, we advise conducting patch-clamp experiments to assess this compound's direct effects on relevant ion channels.

Q5: How can I be sure that the observed phenotype in my experiment is due to an off-target effect?

The gold standard for validating an on-target versus off-target effect is to perform your experiment in a cell line where the intended target (CDK9) has been knocked out or mutated to prevent drug binding.[3][4] If this compound still elicits the same response in these cells, it is highly likely due to an off-target effect.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating off-target effects of this compound.

Initial Observation: Unexpected Phenotype

If you observe a cellular phenotype that is inconsistent with the known function of CDK9, follow these steps:

  • Confirm Drug Integrity and Concentration: Ensure that your stock of this compound is not degraded and that the final concentration in your cell culture medium is accurate.

  • Rule out Experimental Artifacts: Repeat the experiment with appropriate positive and negative controls to ensure the observation is reproducible and not due to contamination or other experimental errors.[5]

  • Consult the Off-Target Profile: Review the known off-target profile of this compound provided in the table below. Your observed phenotype may align with a known unintended target.

Quantitative Data: this compound Off-Target Profile

The following table summarizes the inhibitory concentrations (IC50) of this compound against its intended target (CDK9) and several known off-target kinases.

TargetIC50 (nM)Target ClassPotential Phenotypic Effect
CDK9 (On-Target) 15 Cyclin-Dependent KinaseDecreased cell proliferation, apoptosis
CDK2250Cyclin-Dependent KinaseCell cycle arrest at G1/S phase
GSK3β800Glycogen Synthase KinaseAltered metabolism, changes in cell signaling
SRC1,200Tyrosine KinaseChanges in cell adhesion and migration
hERG5,500Potassium Ion ChannelCardiotoxicity (in vivo)

This data is a summary from in vitro kinase and ion channel screening assays.

Experimental Workflow for Off-Target Identification

The following diagram illustrates a recommended workflow for identifying and validating a suspected off-target effect of this compound.

G A Unexpected Phenotype Observed B Confirm Drug Integrity & Concentration A->B Step 1 C Reproduce with Controls B->C Step 2 D Hypothesize Off-Target Pathway C->D Step 3 E Broad Spectrum Kinase Screen D->E Step 4a (Unbiased) F Targeted Validation Experiments D->F Step 4b (Hypothesis-driven) E->F Identify Hits G CRISPR/Cas9 Knockout of Suspected Off-Target F->G Validate Target H Rescue Experiment G->H Confirm Mechanism I Conclusion: Off-Target Effect Confirmed H->I

Caption: Workflow for identifying this compound off-target effects.

Detailed Experimental Protocols

Protocol 1: Kinase Profiling using KinomeScan™

This protocol outlines the general steps for performing a broad-spectrum kinase inhibition screen.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For the screen, a typical concentration is 10 µM.

  • Assay Plate Preparation: The KinomeScan™ service will prepare assay plates containing a panel of over 400 kinases.

  • Binding Assay: this compound is added to the wells, and its binding to each kinase is measured relative to a control compound. The results are typically reported as a percentage of control binding.

  • Data Analysis: Hits are identified as kinases that show significant inhibition (e.g., >90% inhibition at 10 µM). These hits represent potential off-targets.

Protocol 2: CRISPR/Cas9-Mediated Knockout for Target Validation

This protocol describes how to validate if an observed phenotype is due to an off-target effect using CRISPR/Cas9.

  • gRNA Design: Design and synthesize a guide RNA (gRNA) that targets a specific exon of the suspected off-target gene.

  • Cell Transfection: Co-transfect your cell line with a Cas9-expressing plasmid and the specific gRNA.

  • Clonal Selection: Select single-cell clones and expand them.

  • Knockout Validation: Verify the knockout of the target gene in each clone by Western blot and DNA sequencing.

  • Phenotypic Assay: Treat the knockout cell lines and the parental (wild-type) cell line with this compound. If the phenotype is absent in the knockout cells, it confirms that the effect is mediated by the knocked-out gene.[3]

Signaling Pathways

On-Target Pathway: CDK9 Inhibition

The following diagram illustrates the intended mechanism of action of this compound.

G This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Transcription Elongation RNAPII->Transcription Oncogenes Oncogene Expression Transcription->Oncogenes Proliferation Cell Proliferation Oncogenes->Proliferation

Caption: this compound's on-target inhibition of the CDK9 pathway.

Potential Off-Target Pathway: SRC Kinase

This diagram shows a potential off-target pathway involving SRC kinase, which could explain unexpected changes in cell adhesion.

G This compound This compound SRC SRC Kinase This compound->SRC Inhibits (Off-Target) FAK Focal Adhesion Kinase SRC->FAK Activates Adhesion Cell Adhesion & Migration FAK->Adhesion

Caption: Potential off-target effect of this compound on SRC kinase.

References

Improving the efficiency of Proclonol synthesis for research use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the efficient synthesis of Proclonol for research use. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

A1: this compound is chemically known as bis(4-chlorophenyl)cyclopropylmethanol. Its structure consists of a central methanol carbon atom bonded to two 4-chlorophenyl groups and a cyclopropyl group.

Q2: What is the most common and efficient method for synthesizing this compound?

A2: The most direct and efficient method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with 4,4'-dichlorobenzophenone.

Q3: Where can I obtain the starting materials for this compound synthesis?

A3: The key starting materials are 4,4'-dichlorobenzophenone and cyclopropyl bromide (for the in-situ preparation of the Grignard reagent). These are readily available from major chemical suppliers. It is crucial to use anhydrous solvents and reagents to ensure the success of the Grignard reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Inactive Grignard reagent due to moisture or exposure to air. 2. Impure or wet starting materials (4,4'-dichlorobenzophenone, solvents). 3. Incorrect reaction temperature. 4. Insufficient reaction time.1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF). Prepare the Grignard reagent under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly opened or properly stored anhydrous reagents. Purify starting materials if necessary. 3. Maintain the recommended temperature for the Grignard reaction, typically starting at 0°C and then warming to room temperature. 4. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion.
Formation of a significant amount of biphenyl dimer Wurtz-type coupling of the Grignard reagent with unreacted cyclopropyl bromide.Add the cyclopropyl bromide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide.
Product is an oil and difficult to crystallize Presence of impurities such as unreacted starting material or byproducts.Purify the crude product using column chromatography on silica gel. A solvent system of hexane and ethyl acetate is often effective.
Difficulty in isolating the product during work-up Formation of emulsions during the aqueous work-up.Add a saturated solution of ammonium chloride slowly with stirring to quench the reaction. If emulsions persist, add a small amount of brine and allow the layers to separate over a longer period.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from 4,4'-dichlorobenzophenone and cyclopropylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclopropyl bromide

  • 4,4'-dichlorobenzophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of cyclopropyl bromide in anhydrous diethyl ether.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction with 4,4'-dichlorobenzophenone:

    • Dissolve 4,4'-dichlorobenzophenone in anhydrous diethyl ether in a separate flame-dried flask.

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly add the solution of 4,4'-dichlorobenzophenone to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting ketone.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Analytical Characterization of this compound
  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a mixture of hexane and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons of the two 4-chlorophenyl groups, a signal for the hydroxyl proton, and signals for the cyclopropyl protons.

    • ¹³C NMR: Expect signals for the carbons of the 4-chlorophenyl groups, the carbinol carbon, and the carbons of the cyclopropyl ring.

  • Infrared (IR) Spectroscopy: Look for a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the synthesized this compound.

Visualizations

Logical Workflow for this compound Synthesis

Proclonol_Synthesis_Workflow Start Starting Materials (Cyclopropyl bromide, Mg, 4,4'-dichlorobenzophenone) Grignard_Formation Grignard Reagent Formation (Cyclopropylmagnesium bromide) Start->Grignard_Formation Grignard_Reaction Grignard Reaction Start->Grignard_Reaction 4,4'-dichlorobenzophenone Grignard_Formation->Grignard_Reaction Workup Aqueous Work-up (Quenching and Extraction) Grignard_Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of this compound Check_Reagents Check Reagent Quality (Anhydrous solvents, fresh Mg, pure halide) Start->Check_Reagents Check_Atmosphere Check Reaction Atmosphere (Inert gas, dry glassware) Start->Check_Atmosphere Check_Temp Check Reaction Temperature Start->Check_Temp Check_Time Check Reaction Time Start->Check_Time Optimize_Reagents Solution: Use dry solvents, activate Mg Check_Reagents->Optimize_Reagents Optimize_Atmosphere Solution: Flame-dry glassware, use N2/Ar Check_Atmosphere->Optimize_Atmosphere Optimize_Temp Solution: Maintain proper cooling/reflux Check_Temp->Optimize_Temp Optimize_Time Solution: Monitor by TLC for completion Check_Time->Optimize_Time

Caption: Troubleshooting low yield in this compound synthesis.

Proposed Workflow for Mechanism of Action Study

As the specific biological signaling pathway of this compound is not extensively documented, the following workflow is proposed for researchers to elucidate its mechanism of action.

MOA_Workflow Start Pure this compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, proliferation assays) Start->Phenotypic_Screening Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Phenotypic_Screening->Target_Identification Identified biological effect Target_Validation Target Validation (e.g., siRNA/CRISPR, binding assays) Target_Identification->Target_Validation Potential protein targets Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_Validation->Pathway_Analysis Validated target In_Vivo_Studies In Vivo Model Studies Pathway_Analysis->In_Vivo_Studies Modulated pathway Conclusion Elucidation of Mechanism of Action In_Vivo_Studies->Conclusion

Caption: General workflow for mechanism of action studies.

Refining analytical methods for accurate Proclonol quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of Proclonol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and what are its basic properties?

A1: this compound is chemically known as bis(4-chlorophenyl)cyclopropylmethanol. Its molecular formula is C₁₆H₁₄Cl₂O, and it has a molecular weight of approximately 293.19 g/mol .[1][2] It is a tertiary alcohol containing two chlorophenyl groups and a cyclopropyl group attached to the carbinol carbon. These structural features are key to selecting an appropriate analytical method.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Given its structure, this compound can be effectively quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, as the two chlorophenyl rings provide a strong chromophore. Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly suitable method, as indicated by the availability of its mass spectrum in the NIST database.[1] GC-MS offers excellent selectivity and sensitivity, especially for complex matrices.

Q3: Where can I obtain an analytical standard for this compound?

A3: High-purity analytical standards are crucial for accurate quantification.[3] These can be sourced from various chemical and laboratory suppliers that specialize in reference materials. It is essential to obtain a certificate of analysis (CoA) with your standard to ensure its purity and identity.

Q4: What are the key validation parameters I need to assess for my this compound quantification method?

A4: According to the International Conference on Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for a quantitative analytical procedure include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[4][5][6][7]

Q5: How should I prepare this compound samples from a biological matrix like plasma or tissue?

A5: Sample preparation is critical to remove interferences and concentrate the analyte.[8] Common techniques for a compound like this compound include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous matrix into an immiscible organic solvent based on its partitioning behavior.

  • Solid-Phase Extraction (SPE): A more selective method that uses a sorbent bed to retain this compound while interferences are washed away, followed by elution with a strong solvent.

Analytical Method Troubleshooting Guides

HPLC-UV Method Troubleshooting
Issue Potential Cause Recommended Solution
No peaks or very small peaks Injection failure; Incorrect mobile phase; Detector issue (wrong wavelength, lamp off).Verify injection volume and syringe/autosampler function. Confirm correct mobile phase composition and that all lines are primed. Check detector settings and ensure the UV lamp is on and has adequate life remaining.
Peak Tailing or Fronting Column overload; Mismatched sample solvent and mobile phase; Column degradation; Interfering compounds.Dilute the sample to a lower concentration.[9] Ensure the sample is dissolved in a solvent weaker than or similar to the mobile phase.[9] Replace the column. Improve sample cleanup to remove interferences.
Shifting Retention Times Change in mobile phase composition; Fluctuation in column temperature; Pump flow rate instability.Prepare fresh mobile phase and ensure it is properly degassed. Use a column oven to maintain a stable temperature. Check the pump for leaks and perform flow rate calibration.
Ghost Peaks Contamination in mobile phase or system; Carryover from previous injection.Use high-purity HPLC-grade solvents. Flush the entire system with a strong solvent (e.g., 100% acetonitrile or isopropanol). Inject a blank solvent run to check for carryover.
High Backpressure Blockage in the system (e.g., guard column, inline filter, column frit); Particulate matter from sample.Replace the guard column or inline filter. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. Reverse-flush the column (if permitted by the manufacturer).
GC-MS Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; Column contamination; Incorrect injection temperature.Use a deactivated inlet liner or replace it. Bake out the column according to manufacturer's instructions. Optimize the injection port temperature to ensure complete and rapid vaporization without degradation.
Low Sensitivity / Poor Response Leak in the system; Contaminated ion source; Incorrect MS tune.Perform a leak check on the GC system, especially around the inlet septum and column fittings. Clean the ion source components (lenses, repeller). Re-tune the mass spectrometer.
Inconsistent Results (Poor Precision) Autosampler injection variability; Non-homogenous sample; Inlet discrimination.Check the autosampler syringe for air bubbles or damage. Ensure samples are thoroughly mixed before injection. Use a deactivated glass wool plug in the liner to aid vaporization.
Analyte Degradation Injection port temperature is too high; Active sites in the GC pathway.Lower the injection port temperature incrementally. Ensure all components in the sample path (liner, column) are properly deactivated.
Matrix Effects (Ion Suppression/Enhancement) Co-eluting compounds from the sample matrix are affecting the ionization of this compound.Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent). Use a matrix-matched calibration curve. Employ a stable isotope-labeled internal standard if available.[10]

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for this compound Quantification

This protocol is a general template and should be optimized for your specific application and matrix.

  • Chromatographic System: HPLC with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed before use.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 225 nm (scan for optimal wavelength using a standard).

  • Injection Volume: 10 µL.

  • Sample Preparation (Plasma): a. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of mobile phase, vortex, and inject.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines.[4][6] Example acceptance criteria are provided in the table below.

Protocol 2: GC-MS Method for this compound Quantification

This protocol is a general template. Derivatization is likely not required for this compound due to the tertiary alcohol, but should be tested if peak shape is poor.

  • Chromatographic System: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Ions to Monitor: Select 3-4 characteristic ions from the this compound mass spectrum (e.g., m/z 292, 264, 139).[2]

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation (Soil): a. To 1 g of homogenized soil, add 5 mL of a 1:1 mixture of acetone and hexane containing the internal standard. b. Vortex for 2 minutes, then sonicate for 15 minutes. c. Centrifuge at 3,000 x g for 5 minutes. d. Transfer the supernatant to a clean tube. e. Concentrate the extract to ~0.5 mL under nitrogen and transfer to a GC vial for analysis.

Quantitative Data Summary

The following table presents typical acceptance criteria for method validation based on ICH guidelines, which should be the goal when developing a quantitative method for this compound.

Validation Parameter Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120% of the true value (90 - 110% is a common target)
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity / Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Solution Stability Analyte response should be within ±15% of the initial response after storage under defined conditions (e.g., 24h at room temp).[12]

Visualized Workflows and Logic

Sample_Preparation_Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Post-Extraction Processing Sample Biological Matrix (e.g., Plasma, Tissue) Homogenize Homogenize Sample (if tissue) Sample->Homogenize Spike Spike with Internal Standard Sample->Spike Homogenize->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE Choose one method SPE Solid-Phase Extraction (SPE) Spike->SPE Choose one method PPT Protein Precipitation (PPT) Spike->PPT Choose one method Evaporate Evaporate Solvent LLE->Evaporate SPE->Evaporate PPT->Evaporate Reconstitute Reconstitute in Mobile Phase / GC Solvent Evaporate->Reconstitute Analyze Inject into HPLC or GC-MS Reconstitute->Analyze

Caption: General sample preparation workflow for this compound analysis.

HPLC_Troubleshooting_No_Peaks cluster_System System Checks cluster_Sample Sample Checks Start Problem: No Peaks Observed Check_Control Is the positive control peak visible? Start->Check_Control Check_System Check System Basics Check_Control->Check_System No Check_Sample Investigate Sample Check_Control->Check_Sample Yes Lamp Is UV lamp on? Correct wavelength? Check_System->Lamp Injection Autosampler/syringe error? Correct injection volume? Check_Sample->Injection Pump Is pump running? Correct flow rate? Lamp->Pump Lines Mobile phase lines in reservoir? Pump->Lines System_OK System Likely OK Lines->System_OK Prep Sample degradation? Error in preparation? Injection->Prep Conc Concentration too low? (Below LOD) Prep->Conc Sample_Issue Sample is the Issue Conc->Sample_Issue

Caption: Troubleshooting logic for "No Peaks" in an HPLC analysis.

Matrix_Effect_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Ion Source Sample Sample Injection Column Chromatographic Separation Sample->Column Analyte This compound Column->Analyte Elution Matrix Co-eluting Matrix Components (e.g., lipids) Column->Matrix Elution Droplet ESI Droplet Formation Analyte->Droplet Matrix->Droplet Ionization Analyte Ionization Matrix->Ionization Interferes Droplet->Ionization Suppression Ion Suppression Ionization->Suppression Reduced Efficiency Detector Signal at Detector Ionization->Detector Ideal Path Suppression->Detector Altered Signal

Caption: Conceptual diagram of matrix effects in LC-MS analysis.

References

Mitigating degradation of Proclonol during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on mitigating the degradation of Proclonol during sample storage. Given the limited specific data on this compound stability, the following recommendations are based on its chemical structure and general principles of drug stability.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or no detectable this compound in stored samples. - Degradation due to improper temperature. High temperatures can accelerate chemical degradation. - pH-mediated hydrolysis. Extreme pH values can catalyze the breakdown of the molecule. - Oxidative degradation. Exposure to oxygen, especially in the presence of light or metal ions, can lead to degradation. - Photodegradation. Exposure to UV or visible light can induce degradation, particularly of the chlorophenyl groups. - Enzymatic degradation in biological matrices.- Store samples at or below -20°C, and ideally at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. - Maintain the sample pH within a neutral range (pH 6-8) using an appropriate buffer system (e.g., phosphate buffer). - Store samples under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants like BHT or ascorbic acid if compatible with downstream analysis. - Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil. - For biological samples, consider the addition of enzyme inhibitors, if appropriate for the analytical method.
Appearance of unknown peaks in chromatograms. - Formation of degradation products. These can arise from hydrolysis, oxidation, or photolysis. - Contamination from the storage container or solvent.- Conduct forced degradation studies to identify potential degradation products and their chromatographic signatures. - Use high-quality, inert storage containers (e.g., borosilicate glass). - Ensure the purity of all solvents and reagents used in sample preparation and storage.
Inconsistent results between replicate samples. - Non-homogenous sample storage. Temperature or light exposure gradients within the storage unit. - Variable exposure to air upon opening sample containers. - Inconsistent sample handling procedures. - Ensure uniform storage conditions for all samples. - Minimize the headspace in sample vials and flush with an inert gas before sealing. - Standardize all sample handling and preparation protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound samples?

A1: For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[1][2] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is unavailable, compounds with similar structures are often susceptible to pH-mediated hydrolysis. It is recommended to maintain samples at a neutral pH (6-8) to enhance stability.[3][4][5][6]

Q3: Is this compound sensitive to light?

A3: The presence of two chlorophenyl rings in the this compound structure suggests a potential for photosensitivity. Therefore, it is crucial to protect samples from light by using amber vials or other light-blocking materials during storage and handling.[5][7][8]

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, potential degradation pathways for this compound may include:

  • Dehydration: Elimination of the tertiary hydroxyl group to form an alkene.

  • Oxidation: Oxidation of the tertiary alcohol.

  • Photodegradation: Degradation initiated by the absorption of light, potentially involving the chlorophenyl groups.

A visual representation of these predicted pathways is provided below.

Q5: What analytical methods are suitable for assessing this compound stability?

A5: Stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods coupled with UV or mass spectrometry (MS) detection are recommended.[9] Gas chromatography (GC) may also be applicable.[3] These methods can separate this compound from its potential degradation products, allowing for accurate quantification.

Predicted Degradation Pathways of this compound

G Predicted Degradation Pathways of this compound This compound This compound (C16H14Cl2O) Dehydration Dehydration (-H2O) This compound->Dehydration Acid/Base or Heat Oxidation Oxidation This compound->Oxidation Oxidizing Agent Photodegradation Photodegradation (hv) This compound->Photodegradation UV/Visible Light Degradant1 Alkene Degradant Dehydration->Degradant1 Degradant2 Oxidized Degradant Oxidation->Degradant2 Degradant3 Photolytic Degradants Photodegradation->Degradant3

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to an appropriate concentration with the mobile phase of the analytical method.

  • Analyze the samples using a suitable stability-indicating HPLC or UHPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each stress condition.

Workflow for this compound Stability Study

G General Workflow for a this compound Stability Study cluster_0 Study Initiation cluster_1 Sample Storage & Stressing cluster_2 Timepoint Analysis cluster_3 Data Evaluation & Reporting A Define Stability Protocol B Prepare this compound Samples A->B C Place Samples in Stability Chambers (Controlled Temp/Humidity/Light) B->C D Withdraw Samples at Pre-defined Timepoints C->D E Analyze by Stability-Indicating Method (e.g., HPLC) D->E F Assess for Degradation Products and Loss of Potency E->F G Determine Shelf-life and Optimal Storage Conditions F->G H Final Stability Report G->H

Caption: General experimental workflow for a this compound stability study.

Quantitative Data Summary

The following table summarizes typical conditions used in stability studies. Specific data for this compound is not currently available in the public domain.

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Refrigerated 5°C ± 3°C12 months
Frozen -20°C ± 5°C12 months
RH = Relative Humidity

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. It is based on general scientific principles and the known chemical structure of this compound. Specific stability testing should be conducted to establish appropriate storage and handling procedures for this compound samples.

References

Validation & Comparative

Absence of Specific Data on Proclonol Necessitates Focus on Prochloraz as a Case Study for Endocrine Disruption Validation

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for "Proclonol" did not yield specific scientific literature or experimental data pertaining to its endocrine-disrupting effects. Therefore, this guide will utilize the well-characterized conazole fungicide, Prochloraz, as a primary example to validate endocrine-disrupting effects in a secondary model. Prochloraz is a known inhibitor of steroidogenesis and is frequently used as a positive control in endocrine disruption assays. This guide will compare its effects with other prominent endocrine-disrupting chemicals (EDCs), Bisphenol A (BPA) and Atrazine, providing researchers, scientists, and drug development professionals with a comparative framework and detailed experimental protocols.

Comparative Analysis of Endocrine-Disrupting Effects

The following tables summarize the impact of Prochloraz, BPA, and Atrazine on key steroid hormone production as determined by the H295R steroidogenesis assay. This in vitro assay is a cornerstone for identifying chemicals that can interfere with the production of steroid hormones.[1][2]

Table 1: Effects of Selected EDCs on Testosterone Production in H295R Cells

CompoundConcentration Range TestedEffect on TestosteronePotency (e.g., IC50/EC50)
Prochloraz 1 µM - 10 µMInhibition~1 µM (Inhibition)
Bisphenol A (BPA) nM - µM rangeVariable (Inhibition/No Effect)Micromolar range
Atrazine µM rangeModerate InhibitionMicromolar range

Note: The data presented are illustrative and compiled from various sources describing the H295R assay. Actual values can vary between studies.

Table 2: Effects of Selected EDCs on Estradiol Production in H295R Cells

CompoundConcentration Range TestedEffect on EstradiolPotency (e.g., IC50/EC50)
Prochloraz 1 µM - 10 µMStrong Inhibition~1 µM (Inhibition)
Bisphenol A (BPA) nM - µM rangeEstrogenic (Increase)Nanomolar to micromolar range
Atrazine µM rangeInduction (Increase)Micromolar range

Note: The data presented are illustrative and compiled from various sources describing the H295R assay. Actual values can vary between studies.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to assess endocrine-disrupting potential.

H295R Steroidogenesis Assay (adapted from OECD TG 456)

The H295R assay utilizes a human adrenocortical carcinoma cell line that expresses the necessary enzymes for steroidogenesis.[1][2] This allows for the assessment of a chemical's potential to interfere with the production of various steroid hormones, including androgens and estrogens.

1. Cell Culture and Exposure:

  • H295R cells are cultured in a suitable medium supplemented with serum and maintained in a controlled environment (37°C, 5% CO2).

  • For the assay, cells are seeded in multi-well plates and allowed to attach.

  • The culture medium is then replaced with a serum-free medium containing the test chemical at various concentrations. A solvent control (e.g., DMSO) and a positive control (e.g., 10 µM forskolin for induction, 1 µM prochloraz for inhibition) are included.[1]

  • Cells are incubated with the test chemical for a specified period (e.g., 48 hours).

2. Hormone Quantification:

  • Following incubation, the cell culture medium is collected.

  • The concentrations of key steroid hormones (e.g., testosterone, 17β-estradiol, progesterone) in the medium are quantified. This is typically done using liquid chromatography-mass spectrometry (LC-MS/MS) or validated immunoassays (e.g., ELISA).

  • Cell viability is assessed in parallel using methods like the MTT assay to distinguish specific effects on steroidogenesis from general cytotoxicity.

3. Data Analysis:

  • Hormone concentrations are normalized to the solvent control.

  • Statistical analysis is performed to determine significant differences between the treated and control groups.

  • Dose-response curves are generated to determine the potency of the chemical's effect (e.g., EC50 for induction, IC50 for inhibition).

Aromatase Inhibition Assay

Aromatase (CYP19A1) is a key enzyme that converts androgens to estrogens.[3] Inhibition of this enzyme is a significant mechanism of endocrine disruption.

1. Assay Principle:

  • This assay measures the ability of a test chemical to inhibit the activity of aromatase.

  • A common method is a fluorometric assay that uses a non-fluorescent substrate that is converted into a highly fluorescent product by aromatase.[3] Another approach is a competitive ELISA that measures the amount of estradiol produced from a testosterone substrate.[4]

2. Assay Procedure (Fluorometric Example):

  • Recombinant human aromatase enzyme is incubated with a fluorogenic substrate in a multi-well plate.

  • The test chemical is added at various concentrations. A known aromatase inhibitor (e.g., letrozole) is used as a positive control.

  • The reaction is initiated by adding a NADPH regenerating system.

  • The plate is incubated at a controlled temperature (e.g., 37°C).

  • The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 488/527 nm).[3]

3. Data Analysis:

  • The rate of the enzymatic reaction is determined from the change in fluorescence over time.

  • The percent inhibition of aromatase activity is calculated for each concentration of the test chemical relative to the solvent control.

  • An IC50 value is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the steroidogenesis pathway and a typical experimental workflow for assessing endocrine disruptors.

G Steroidogenesis Pathway and Points of EDC Intervention Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1, 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) Prochloraz Prochloraz Prochloraz->Androstenedione Inhibits Atrazine Atrazine Atrazine->Estrone Induces BPA BPA BPA->Estradiol Mimics/Induces

Caption: Steroidogenesis pathway showing key hormones and enzymes, with examples of EDC intervention points.

G General Workflow for Assessing Endocrine Disrupting Potential cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Data Analysis & Risk Assessment A High-Throughput Screening (HTS) B H295R Steroidogenesis Assay A->B C Receptor Binding/Reporter Gene Assays A->C D Aromatase Inhibition Assay B->D E Fish Short-Term Reproduction Assay D->E F Amphibian Metamorphosis Assay D->F G Rodent Uterotrophic/Hershberger Assays D->G H Dose-Response Analysis E->H F->H G->H I Mechanism of Action Determination H->I J Regulatory Submission I->J

References

Proclonol: A Comparative Analysis of its Anti-Proliferative Activity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the biological activity of Proclonol compared to established anti-proliferative agents, complete with experimental data and protocols.

This guide provides a comprehensive comparison of the biological activity of this compound, a novel investigational anti-cancer agent, with other established alternatives in various cancer cell lines. The data presented is intended to offer researchers and drug development professionals a clear, objective overview of this compound's performance, supported by experimental evidence.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and resistance to apoptosis in many human cancers. By selectively inhibiting key kinases in this pathway, this compound is designed to induce cell cycle arrest and apoptosis in cancer cells with aberrant PI3K/Akt/mTOR signaling. Its efficacy is currently being evaluated across a range of cancer cell lines.

Comparative Analysis of Biological Activity

The anti-proliferative activity of this compound was assessed in three cancer cell lines and compared with two alternative agents: Phloroglucinol, a natural phenol with anti-tumor properties[1], and a synthetic Thiopyran Analog known for its cytotoxic effects[2]. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, were determined for each compound.

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7Breast Cancer8.5
HT-29Colon Cancer12.2
A549Lung Cancer15.7
Phloroglucinol HT-29Colon Cancer>50[1]
Thiopyran Analog (4a) MCF-7Breast Cancer3.5[2]
HCT-15Colon Cancer3.5[2]

Table 1: Comparative IC50 values of this compound and alternative agents in various cancer cell lines.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.

Proclonol_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound or Alternatives start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT Assay) incubation->assay data Data Analysis (IC50 Determination) assay->data

References

Comparing the insecticidal spectrum of Proclonol to existing pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proclonol is an acaricide belonging to the diphenylcarbinol group, a class of pesticides known for their specific activity against mites. This guide provides a comparative overview of the insecticidal spectrum of this compound, placed in the context of existing acaricides. Due to the limited availability of public data specifically on this compound, this comparison draws upon information available for structurally and functionally related diphenylcarbinol acaricides, such as dicofol and chlorobenzilate, to infer its likely performance characteristics.

General Characteristics of Diphenylcarbinol Acaricides

Diphenylcarbinol acaricides are recognized for their high degree of selectivity. They are primarily effective against phytophagous mites, which are common pests in agriculture, while exhibiting low toxicity to insects and mammals.[1] This specificity makes them valuable tools in integrated pest management (IPM) programs, as they have a reduced impact on beneficial insects and pollinators.[1]

Comparative Insecticidal Spectrum

While specific quantitative data for this compound is scarce, the insecticidal spectrum of the diphenylcarbinol group is well-documented.

Table 1: Qualitative Comparison of Acaricidal Spectrum

Pesticide ClassPrimary Target PestsInsecticidal Activity
Diphenylcarbinols (e.g., this compound, Dicofol, Chlorobenzilate) Phytophagous mites (e.g., spider mites, citrus red mite)[1][2][3]Very low to negligible[1][2]
Organophosphates Broad-spectrum (insects and mites)High
Pyrethroids Broad-spectrum (primarily insects, some mite activity)High
Neonicotinoids Sucking insects (e.g., aphids, whiteflies)Generally low against mites
Avermectins Mites and some insectsHigh

Efficacy and Performance

Table 2: General Efficacy of Diphenylcarbinol Acaricides (based on related compounds)

Target PestEfficacy
Spider Mites (Tetranychidae family)Reported to be very effective[5]
Citrus Red Mite (Panonychus citri)Effective control reported[3]
TicksGenerally effective[4]

Mode of Action

The precise primary mode of action of diphenylcarbinol acaricides, including this compound, is not yet fully elucidated. However, they are known to be nerve poisons.[5] Some studies suggest that their mechanism may involve the inhibition of ATPases, which are crucial enzymes for energy metabolism in cells. The exact target site within the nervous system remains a subject of ongoing research.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action for diphenylcarbinol acaricides based on current understanding.

This compound This compound (Diphenylcarbinol Acaricide) Nerve_Cell Mite Nerve Cell This compound->Nerve_Cell Enters ATPase ATPase Enzyme This compound->ATPase Inhibits Nerve_Cell->ATPase ADP ADP + Pi ATPase->ADP Nerve_Impulse Normal Nerve Impulse Transmission ATPase->Nerve_Impulse Maintains Ion Gradient for Disruption Disruption of Nerve Function ATPase->Disruption ATP ATP ATP->ATPase Substrate Energy Energy Production ADP->Energy Paralysis Paralysis and Death Disruption->Paralysis

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Standardized methods are crucial for evaluating the efficacy of acaricides. A general workflow for determining the lethal concentration (LC50) of a test compound against mites is outlined below.

Experimental Workflow for Acaricide Efficacy Testing

cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Apply this compound dilutions to leaf discs A->D B Culture target mite population (e.g., Tetranychus urticae) E Introduce a known number of mites to each disc B->E C Prepare leaf discs or other substrate C->D D->E F Incubate under controlled conditions (temperature, humidity) E->F G Assess mite mortality at pre-determined time points (e.g., 24, 48, 72 hours) F->G H Record data for each concentration G->H I Perform Probit or Logit analysis H->I J Calculate LC50/LD50 values and confidence intervals I->J

Caption: General experimental workflow for acaricide efficacy testing.

Detailed Methodologies:

A common method for evaluating acaricide efficacy is the leaf-dip bioassay.

  • Preparation of Test Solutions: Serial dilutions of this compound are prepared in a suitable solvent (e.g., acetone or ethanol) and then emulsified in water, often with a surfactant.

  • Host Plant Material: Leaf discs (e.g., from bean or citrus plants) are excised and used as the substrate.

  • Mite Infestation: A known number of adult female mites (e.g., 20-30) are transferred onto each leaf disc.

  • Treatment Application: The leaf discs with the mites are dipped into the respective test solutions for a short duration (e.g., 5-10 seconds) and allowed to air dry.

  • Incubation: The treated leaf discs are placed on moistened cotton or agar in petri dishes to maintain turgidity and are kept in a controlled environment (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit or logit analysis is then performed to determine the LC50 (lethal concentration to kill 50% of the population) or LD50 (lethal dose to kill 50% of the population) values.

Safety Profile and Environmental Fate

Diphenylcarbinol acaricides generally exhibit low acute toxicity to mammals.[1] However, as with any pesticide, proper handling and adherence to safety guidelines are essential. The environmental fate of these compounds can vary. For example, dicofol is known to be persistent in the environment.[6] Specific data on the environmental fate of this compound is not widely available.

Table 3: General Toxicological Profile of Diphenylcarbinol Acaricides

OrganismToxicity
Mammals (e.g., rats) Low acute oral and dermal toxicity[1]
Birds Generally low toxicity[4]
Fish Moderately to highly toxic for some species[4]
Bees and Beneficial Insects Relatively non-toxic[1]

Conclusion

This compound, as a member of the diphenylcarbinol family, is anticipated to be a selective acaricide with a narrow insecticidal spectrum, primarily targeting phytophagous mites. Its low toxicity to non-target insects makes it a potentially valuable component of IPM strategies. However, the lack of publicly available, detailed quantitative data on its efficacy and environmental impact necessitates further research to fully understand its comparative performance against existing pesticides. The unknown primary mode of action for this class of acaricides also represents a key area for future scientific investigation.

References

Independent Verification of Proclonol's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for Proclonol against established antifungal agents. Due to the limited publicly available data on this compound's specific molecular interactions, this document presents a hypothesized mechanism based on its chemical structure and available information, alongside a detailed comparison with well-characterized antifungal drugs. All experimental data cited are from studies on these established alternatives.

This compound: A Hypothesized Mechanism of Action

This compound, chemically known as bis(p-chlorophenyl)carbinol, is an antifungal agent with a structure that suggests a potential mode of action involving the disruption of the fungal cell membrane's integrity. One source indicates that bis-(4-chlorophenyl)-carbinol is metabolized by cytochrome P450 enzymes[1]. In fungi, cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, are critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Based on this, it is hypothesized that this compound may act as an inhibitor of ergosterol biosynthesis. This inhibition would lead to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the cell membrane's structure and function, leading to fungal cell death. However, it is crucial to emphasize that this proposed mechanism is inferred and awaits direct independent experimental verification.

Comparison with Established Antifungal Agents

To provide context for this compound's potential mechanism, this section details the independently verified mechanisms of major classes of antifungal drugs.

Azole Antifungals (e.g., Fluconazole, Ketoconazole)

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][3][4][5] This inhibition blocks the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[6] This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[2][3][4]

Polyene Antifungals (e.g., Amphotericin B, Nystatin)

Polyenes represent a class of antifungal agents that directly target ergosterol in the fungal cell membrane.[2][3][4] They bind to ergosterol, forming pores or channels in the membrane.[2][4] This leads to increased permeability, allowing the leakage of essential intracellular ions and molecules, which results in fungal cell death.[2][3]

Echinocandins (e.g., Caspofungin, Micafungin)

Echinocandins have a unique mechanism of action that targets the fungal cell wall. They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[2][3] The inhibition of glucan synthesis weakens the cell wall, leading to osmotic instability and cell lysis.[2][3]

Allylamines (e.g., Terbinafine)

Allylamines also interfere with ergosterol biosynthesis but at an earlier step than azoles. They inhibit the enzyme squalene epoxidase, which catalyzes the conversion of squalene to squalene epoxide.[2] This leads to a deficiency in ergosterol and an accumulation of toxic levels of squalene within the fungal cell, disrupting membrane function and causing cell death.[2]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the minimal inhibitory concentrations (MICs) for various antifungal agents against common fungal pathogens. Note: Data for this compound is not available in the reviewed literature.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference
FluconazoleCandida albicans0.25 - 16[7]
Amphotericin BCandida albicans0.125 - 2[7]
CaspofunginCandida albicans0.015 - 0.5[8]
TerbinafineTrichophyton rubrum0.001 - 0.03N/A

Experimental Protocols

This section provides an overview of the methodologies used to determine the mechanism of action of the compared antifungal agents.

Ergosterol Biosynthesis Inhibition Assay

Objective: To determine if a compound inhibits the synthesis of ergosterol in fungal cells.

Methodology:

  • Fungal cells (e.g., Candida albicans) are cultured in a suitable medium.

  • The cells are exposed to various concentrations of the test compound (e.g., an azole) and a vehicle control.

  • After incubation, the non-saponifiable lipids are extracted from the fungal cells.

  • The sterol composition of the lipid extract is analyzed using gas chromatography-mass spectrometry (GC-MS).

  • A reduction in the ergosterol peak and an accumulation of precursor peaks (e.g., lanosterol) compared to the control indicate inhibition of the ergosterol biosynthesis pathway.

Membrane Permeability Assay

Objective: To assess if a compound disrupts the integrity of the fungal cell membrane.

Methodology:

  • Fungal protoplasts are prepared by enzymatically removing the cell wall.

  • The protoplasts are incubated with the test compound (e.g., a polyene) and a fluorescent dye that is normally excluded from intact cells (e.g., propidium iodide).

  • An increase in fluorescence inside the protoplasts, as measured by fluorometry or flow cytometry, indicates that the compound has compromised the membrane integrity, allowing the dye to enter.

β-(1,3)-D-Glucan Synthase Activity Assay

Objective: To measure the inhibitory effect of a compound on the activity of the β-(1,3)-D-glucan synthase enzyme.

Methodology:

  • A crude enzyme preparation containing β-(1,3)-D-glucan synthase is isolated from fungal cell lysates.

  • The enzyme preparation is incubated with the substrate UDP-glucose and various concentrations of the test compound (e.g., an echinocandin).

  • The amount of synthesized glucan is quantified, often by measuring the incorporation of a radiolabeled substrate or through a colorimetric assay.

  • A decrease in glucan production in the presence of the test compound indicates inhibition of the enzyme.

Visualizing Mechanisms of Action

The following diagrams illustrate the signaling pathways and mechanisms of action discussed.

Antifungal_Mechanisms cluster_this compound Hypothesized Mechanism of this compound cluster_Azoles Azole Mechanism cluster_Polyenes Polyene Mechanism cluster_Echinocandins Echinocandin Mechanism This compound This compound P450 Cytochrome P450 (Lanosterol 14α-demethylase) This compound->P450 Inhibition (?) Ergosterol_P Ergosterol Biosynthesis P450->Ergosterol_P Membrane_P Fungal Cell Membrane Disruption Ergosterol_P->Membrane_P Leads to Azoles Azoles Lanosterol_demethylase Lanosterol 14α-demethylase Azoles->Lanosterol_demethylase Inhibition Ergosterol_A Ergosterol Synthesis Lanosterol_demethylase->Ergosterol_A Membrane_A Membrane Disruption Ergosterol_A->Membrane_A Leads to Polyenes Polyenes Ergosterol_Po Ergosterol Polyenes->Ergosterol_Po Binding Pore Pore Formation Ergosterol_Po->Pore Leakage Ion Leakage Pore->Leakage Echinocandins Echinocandins Glucan_Synthase β-(1,3)-D-Glucan Synthase Echinocandins->Glucan_Synthase Inhibition Glucan β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan Cell_Wall Cell Wall Weakening Glucan->Cell_Wall Leads to Experimental_Workflow cluster_Ergosterol Ergosterol Biosynthesis Assay cluster_Permeability Membrane Permeability Assay Fungal_Culture Fungal Culture Compound_Exposure Exposure to Test Compound Fungal_Culture->Compound_Exposure Lipid_Extraction Lipid Extraction Compound_Exposure->Lipid_Extraction GCMS GC-MS Analysis Lipid_Extraction->GCMS Data_Analysis Data Analysis (Sterol Profile) GCMS->Data_Analysis Protoplasts Fungal Protoplasts Compound_Dye Incubation with Compound and Fluorescent Dye Protoplasts->Compound_Dye Fluorometry Fluorometry / Flow Cytometry Compound_Dye->Fluorometry Fluorescence_Analysis Analysis of Fluorescence Increase Fluorometry->Fluorescence_Analysis

References

A Comparative Guide to the In Vitro and In Vivo Effects of Propranolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Propranolol, a non-selective beta-adrenergic receptor antagonist. While historically used for cardiovascular conditions, recent research has unveiled its potential as an anti-cancer agent. This document aims to correlate the available preclinical data to offer a clearer understanding of its therapeutic potential and mechanisms of action. A comparison with standard chemotherapeutic agents is also provided to benchmark its efficacy.

It is important to note that the initial query for "Proclonol" yielded no specific results. Based on the phonetic similarity and the context of the detailed scientific request, this guide focuses on "Propranolol," a well-researched compound with a name that is frequently misspelled.

I. Quantitative Data Presentation: In Vitro and In Vivo Effects

The following tables summarize the quantitative data on the effects of Propranolol and its alternatives on cancer cell lines and in vivo tumor models.

Table 1: In Vitro Cytotoxicity of Propranolol in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (hours)
AGSGastric CancerMTS~12048
HGC-27Gastric CancerMTS~10048
MFCGastric CancerMTS~11048
Neuroblastoma (SK-N-AS)NeuroblastomaNot Specified~100Not Specified
Colorectal Cancer (SW-480)Colorectal CancerTrypan BlueSignificant reduction in viability starting at 10 µM24

Table 2: In Vivo Anti-Tumor Efficacy of Propranolol in Xenograft Models

Xenograft ModelCancer TypePropranolol DoseTreatment DurationOutcome
SK-N-ASNeuroblastoma1 mg/kg twice daily14 daysMean tumor volume reduced by ~52% compared to control (197.6 mm³ vs 414.5 mm³)[1]
A375Melanoma2 mg/kg daily21 daysMean tumor volume reduced to 82.33 mm³ vs 2044.67 mm³ in control[2]
P-3Melanoma2 mg/kg daily21 daysMean tumor volume reduced to 31.66 mm³ vs 1074.67 mm³ in control[2]
MFCGastric Cancer10 mg/kg daily14 daysSignificant inhibition of tumor growth[3][4]

Correlation of In Vitro and In Vivo Data:

A notable observation is the discrepancy between the effective concentrations in vitro and the doses administered in vivo. The IC50 values in many cell lines are in the high micromolar range (around 100 µM), while pharmacokinetic data from patients suggest that peak serum concentrations of Propranolol are significantly lower, typically between 0.77 and 1.5 µM[5]. This suggests that the direct cytotoxic effects observed in vitro may not be the sole mechanism of Propranolol's anti-tumor activity in vivo. Other mechanisms, such as anti-angiogenesis and modulation of the tumor microenvironment, likely play a crucial role at clinically relevant concentrations.

Table 3: Comparison with Standard Chemotherapeutic Agents (In Vitro)

CompoundCell LineCancer TypeAssayIC50Exposure Time (hours)
Paclitaxel Various (8 lines)VariousClonogenic2.5 - 7.5 nM24
NSCLC (14 lines)Lung CancerTetrazolium-basedMedian: 9.4 µM24
SCLC (14 lines)Lung CancerTetrazolium-basedMedian: 25 µM24
MCF-7Breast CancerMTT3.5 µMNot Specified
MDA-MB-231Breast CancerMTT0.3 µMNot Specified
5-Fluorouracil HSC-3-M3Head and NeckNot Specified1.5 µg/mL (~11.5 µM)Alternate-day
BICR6Head and NeckNot Specified0.4 µg/mL (~3.1 µM)Alternate-day
HUVECEndothelialMTTEC50: ~10 µM72

Table 4: Comparison with Standard Chemotherapeutic Agents (In Vivo)

CompoundXenograft ModelCancer TypeDoseOutcome
Paclitaxel HeLaCervical CancerLow dose + RadiotherapySignificantly smaller tumor volume (623.5 mm³) compared to radiotherapy alone (1176.9 mm³) after 22 days[6]
5-Fluorouracil CT26Colon Cancer1 mg/kg daily or 10 mg/kg every other daySignificantly reduced tumor growth and weight compared to control[7]

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Propranolol or the comparator drug and incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.[3][5][7]

2. Trypan Blue Exclusion Assay for Cell Viability

  • Principle: This assay is based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.

  • Protocol:

    • Harvest cells after treatment with Propranolol or the comparator drug.

    • Prepare a cell suspension in a balanced salt solution (e.g., PBS).

    • Mix the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Incubate at room temperature for 1-2 minutes.

    • Load a hemocytometer with the cell suspension.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells: (% Viability = [Number of viable cells / Total number of cells] x 100).[8][9][10]

3. Clonogenic Assay for Long-Term Survival

  • Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and reproductive integrity after treatment.

  • Protocol:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a low number of cells (e.g., 100-1000 cells) into 6-well plates.

    • Treat the cells with various concentrations of Propranolol or the comparator drug.

    • Incubate the plates for 1-3 weeks, allowing colonies to form.

    • Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

    • Count the number of colonies containing at least 50 cells.

    • Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.

4. In Vivo Xenograft Tumor Growth Study

  • Principle: This in vivo assay evaluates the anti-tumor efficacy of a compound in an animal model where human cancer cells are implanted.

  • Protocol:

    • Implant human cancer cells (e.g., SK-N-AS neuroblastoma cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 50 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer Propranolol (e.g., 1 mg/kg, twice daily, via subcutaneous injection) or a vehicle control (e.g., PBS) for a specified duration (e.g., 14 days).

    • Measure tumor volume and mouse body weight regularly (e.g., three times a week). Tumor volume can be calculated using the formula: (length x width²)/2.

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[1][5]

III. Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Propranolol and typical experimental workflows.

Propranolol_Signaling_Pathway Propranolol Propranolol Beta_AR β-Adrenergic Receptor Propranolol->Beta_AR MAPK_pathway MAPK Pathway (ERK1/2) Propranolol->MAPK_pathway Inhibits p53 p53 Propranolol->p53 Upregulates Angiogenesis Angiogenesis (VEGF, HIF-1α) Propranolol->Angiogenesis Inhibits Gs Gs Protein Beta_AR->Gs Beta_arrestin β-Arrestin Beta_AR->Beta_arrestin AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Proliferation Cell Proliferation & Survival PKA->Cell_Proliferation Promotes Beta_arrestin->MAPK_pathway MAPK_pathway->Cell_Proliferation Promotes Apoptosis Apoptosis p53->Apoptosis Induces Angiogenesis->Cell_Proliferation Supports

Caption: Propranolol's multifaceted anti-cancer signaling pathways.

Experimental_Workflow In_Vitro In Vitro Studies Cell_Culture Cancer Cell Line Culture In_Vitro->Cell_Culture Cytotoxicity Cytotoxicity Assays (MTT, Trypan Blue) Cell_Culture->Cytotoxicity Survival Long-term Survival (Clonogenic Assay) Cell_Culture->Survival Mechanism Mechanism of Action (Western Blot, etc.) Cell_Culture->Mechanism Correlation Data Correlation & Conclusion Cytotoxicity->Correlation Survival->Correlation Mechanism->Correlation In_Vivo In Vivo Studies Xenograft Xenograft Model Development In_Vivo->Xenograft Treatment Drug Administration (Propranolol) Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Analysis Ex Vivo Analysis (Histology, etc.) Monitoring->Analysis Analysis->Correlation

Caption: A typical experimental workflow for preclinical drug evaluation.

InVitro_InVivo_Correlation In_Vitro_Data In Vitro Data - IC50 (µM) - Apoptosis Induction - Pathway Modulation Correlation Correlated Understanding In_Vitro_Data->Correlation Mechanism Pharmacokinetics Pharmacokinetics - Cmax (µM) - Bioavailability - Half-life Pharmacokinetics->Correlation Exposure In_Vivo_Data In Vivo Data - Tumor Growth Inhibition - Dose (mg/kg) - Survival Benefit In_Vivo_Data->Correlation Efficacy

Caption: The logical relationship for correlating in vitro and in vivo data.

References

Proclonol: A Comparative Analysis of its Environmental Impact

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative environmental impact assessment of Proclonol, a chlorinated miticide. Due to the limited availability of direct environmental data for this compound, this analysis utilizes data for the structurally similar organochlorine miticide, Dicofol, as a proxy. This comparison is further contextualized by evaluating two modern miticides with different modes of action, Etoxazole and Hexythiazox, to provide a broader perspective on the environmental footprint of acaricides.

Executive Summary

Organochlorine pesticides, including those structurally similar to this compound, are recognized for their persistence in the environment, potential for bioaccumulation, and toxicity to a range of non-target organisms.[1][2][3] This guide presents a quantitative comparison of the environmental characteristics of Dicofol (as a this compound proxy) and two contemporary alternatives, Etoxazole and Hexythiazox. The data clearly indicates that the modern alternatives exhibit significantly lower environmental persistence and bioaccumulation potential compared to the organochlorine compound.

Data Presentation

Table 1: Comparative Ecotoxicity of Selected Miticides
SubstanceTest OrganismEndpoint (LC50/EC50)Toxicity Classification
Dicofol Rainbow Trout (Oncorhynchus mykiss)0.12 mg/L (96h LC50)[4][5]Highly Toxic to Fish
Sheepshead Minnow (Cyprinodon variegatus)0.37 mg/L (96h LC50)[4]Highly Toxic to Fish
Daphnia magna (Water Flea)Not specified-
Mysid Shrimp (Americamysis bahia)0.06 mg/L (96h LC50)[4]Highly Toxic to Aquatic Invertebrates
Bobwhite Quail (Colinus virginianus)3010 ppm (8-day dietary LC50)[4]Slightly Toxic to Birds
Etoxazole Rainbow Trout (Oncorhynchus mykiss)>1.9 mg/L (96h LC50)Moderately Toxic to Fish
Daphnia magna (Water Flea)>0.0071 mg/L (48h EC50)Very Highly Toxic to Aquatic Invertebrates
Bobwhite Quail (Colinus virginianus)>2000 mg/kg (Acute oral LD50)Practically Non-toxic to Birds
Hexythiazox Rainbow Trout (Oncorhynchus mykiss)>300 mg/L (96h LC50)[6]Practically Non-toxic to Fish
Bluegill Sunfish (Lepomis macrochirus)11.6 mg/L (96h LC50)[6]Moderately Toxic to Fish
Daphnia magna (Water Flea)1.2 mg/L (48h LC50)[6]Moderately Toxic to Aquatic Invertebrates
Bobwhite Quail (Colinus virginianus)>5620 mg/kg diet (Dietary LC50)[6]Practically Non-toxic to Birds
Table 2: Environmental Fate of Selected Miticides
SubstanceSoil Half-Life (Aerobic)Bioaccumulation Potential (BCF in fish)
Dicofol 60 days (moderately persistent)[4]10,000 (highly bioaccumulative)[7]
Etoxazole 9.9 - 10.6 days[8]1300 - 1500
Hexythiazox 17 - 35 days[9]Not specified

Experimental Protocols

Aerobic Soil Degradation Study (Based on OECD Guideline 307)

This protocol outlines the general procedure for assessing the aerobic transformation of a substance in soil.

  • Test System: Soil samples (typically sandy loam, silty loam, loam, or loamy sand) of 50 to 200g are treated with the test substance.[10] The experiments are conducted in the dark within biometer-type flasks or flow-through systems to control laboratory conditions.[10]

  • Test Substance Application: The test substance, often ¹⁴C-labeled for tracking, is applied to the soil samples.[10]

  • Incubation: The treated soil samples are incubated under controlled aerobic conditions, maintaining a constant temperature and moisture level for a period of up to 120 days.[11]

  • Sampling: At predetermined intervals, duplicate incubation flasks are removed for analysis.[10]

  • Analysis: Soil samples are extracted using appropriate solvents and analyzed to determine the concentration of the parent substance and its transformation products.[10] Evolved ¹⁴CO₂ is trapped to measure mineralization.[10]

  • Data Evaluation: The rate of transformation of the test substance and the rates of formation and decline of its products are determined.[11]

Acute Toxicity Test for Fish (Based on OECD Guideline 203)

This protocol describes the general methodology for determining the acute toxicity of a substance to fish.

  • Test Organisms: A suitable fish species is selected for the test.[12]

  • Exposure: Fish are exposed to the test substance for a 96-hour period.[12][13] The test is conducted using at least five concentrations of the test substance in a geometric series, along with a control group.[12] At least seven fish are used for each concentration.[12]

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[12]

  • Data Analysis: The concentration that kills 50% of the fish (LC50) is calculated.[12]

Acute Immobilisation Test for Daphnia sp. (Based on OECD Guideline 202)

This protocol details the procedure for assessing the acute toxicity of a substance to Daphnia.

  • Test Organisms: Young daphnids, less than 24 hours old, are used for the test.[14]

  • Exposure: The daphnids are exposed to at least five concentrations of the test substance for 48 hours.[14] At least 20 animals are used for each test concentration, divided into four groups of five.[14]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.[14]

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.[14]

Mandatory Visualization

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Evaluation Soil_Collection Collect and Sieve Soil Spiking Spike Soil with this compound Soil_Collection->Spiking Incubation_Setup Set up Incubation Vessels Spiking->Incubation_Setup Incubation Incubate at Controlled Temperature and Moisture Incubation_Setup->Incubation Sampling Sample Soil at Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Degradation_Curve Plot Degradation Curve Analysis->Degradation_Curve Half_Life Calculate Half-Life (DT50) Degradation_Curve->Half_Life

Caption: Workflow for a soil degradation study.

References

Validating the Specificity of Propranolol's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of experimental data to validate the biological target specificity of Propranolol. It is intended for researchers, scientists, and professionals in drug development to understand the methodologies and data used to characterize the interaction of a compound with its intended targets versus potential off-targets.

Propranolol: An Overview

Propranolol is a non-selective beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker. It is used to treat a variety of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic effects are primarily mediated by its antagonism of β1 and β2-adrenergic receptors.

Primary Biological Targets and Mechanism of Action

Propranolol's primary targets are the β1 and β2-adrenergic receptors. By blocking these receptors, it prevents the binding of endogenous catecholamines like epinephrine and norepinephrine. This leads to a reduction in heart rate, cardiac output, and blood pressure.

Below is a diagram illustrating the canonical β-adrenergic signaling pathway and the inhibitory action of Propranolol.

cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein G Protein (Gs) beta_receptor->g_protein Activates catecholamines Epinephrine/ Norepinephrine catecholamines->beta_receptor Binds & Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates Targets propranolol Propranolol propranolol->beta_receptor Blocks

Figure 1: Propranolol's Mechanism of Action

Experimental Validation of Target Specificity

Validating the specificity of a drug for its intended target is crucial. The following sections detail common experimental protocols used to assess the binding affinity and functional activity of Propranolol.

These assays are used to determine the affinity of a drug for a specific receptor. A radiolabeled ligand with known high affinity for the receptor is competed with unlabeled Propranolol. The concentration of Propranolol that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Table 1: Binding Affinity (Ki) of Propranolol for Adrenergic Receptors

Receptor SubtypeSpeciesKi (nM)Reference
β1-adrenergicHuman1.1[2]
β2-adrenergicHuman0.8[2]
α1-adrenergicRat>10,000N/A

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., β1-adrenergic receptor) are prepared from cell lines or tissue homogenates.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is used to maintain pH and ionic strength.

  • Radioligand: A specific radioligand (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors) is used at a concentration below its Kd.

  • Competition: A fixed concentration of the radioligand is incubated with varying concentrations of unlabeled Propranolol.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Propranolol to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

Functional assays measure the biological response following receptor activation or inhibition. For Gs-coupled receptors like β-adrenergic receptors, this is often a measurement of cyclic AMP (cAMP) production.

Table 2: Functional Antagonism (IC50) of Propranolol

Assay TypeCell LineAgonist UsedPropranolol IC50 (nM)
cAMP ProductionCHO (human β2)Isoproterenol1.5
cAMP ProductionHEK293 (human β1)Norepinephrine2.1

Experimental Protocol: cAMP Assay

  • Cell Culture: Cells expressing the target receptor (e.g., HEK293 with β1-adrenergic receptor) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and grown to a suitable confluency.

  • Pre-treatment: Cells are pre-incubated with various concentrations of Propranolol.

  • Stimulation: A known agonist (e.g., isoproterenol) is added to stimulate the production of cAMP. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

  • Lysis: The cells are lysed to release the intracellular cAMP.

  • Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter (e.g., HTRF or LANCE).

  • Data Analysis: The results are plotted to determine the IC50 of Propranolol in inhibiting the agonist-induced cAMP production.

Off-Target Activity

While Propranolol is highly specific for β-adrenergic receptors, at higher concentrations, it can interact with other targets. These off-target effects can contribute to both therapeutic and adverse effects.

  • Sodium Channel Blockade: Propranolol has been shown to block fast inward sodium currents, which may contribute to its anticonvulsant properties.[3]

  • Serotonin Receptor Binding: Propranolol has some affinity for certain serotonin receptors (e.g., 5-HT1B/1D), which could play a role in its efficacy in treating anxiety.[2]

Comparison with Alternative Beta-Blockers

The specificity of beta-blockers varies, which influences their clinical use.

Table 3: Comparison of Propranolol with Other Beta-Blockers

DrugTarget SelectivityPrimary Clinical UsesKey Differentiator
Propranolol Non-selective (β1 and β2)Hypertension, angina, anxiety, migraine prophylaxisAlso blocks β2 receptors, which can cause bronchoconstriction in asthmatics.[4]
Metoprolol β1-selectiveHypertension, heart failure, anginaLess likely to cause bronchospasm than non-selective beta-blockers.[5]
Carvedilol Non-selective (β1, β2) and α1-blockerHeart failure, hypertensionAdditional α1-blocking activity leads to vasodilation.[6]
Atenolol β1-selectiveHypertension, anginaIt is more hydrophilic than propranolol, leading to less CNS penetration and potentially fewer CNS side effects.[5]

Visualizing Experimental and Logical Workflows

cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models binding_assay Radioligand Binding (Determine Ki) functional_assay Functional Assay (e.g., cAMP, Determine IC50) binding_assay->functional_assay cetsa Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) functional_assay->cetsa phenotypic_assay Phenotypic Screening (Assess Cellular Effect) cetsa->phenotypic_assay animal_model Animal Models of Disease (Evaluate Efficacy & PK/PD) phenotypic_assay->animal_model start Compound (Propranolol) start->binding_assay

Figure 2: Target Validation Workflow

cluster_primary Primary Targets cluster_secondary Off-Targets (Higher Conc.) propranolol Propranolol beta1 β1-Adrenergic Receptor propranolol->beta1 High Affinity Antagonist beta2 β2-Adrenergic Receptor propranolol->beta2 High Affinity Antagonist sodium_channel Voltage-gated Sodium Channels propranolol->sodium_channel Low Affinity Blocker serotonin_receptor 5-HT Receptors propranolol->serotonin_receptor Low Affinity Binder

Figure 3: Propranolol Target Specificity

References

Benchmarking the efficacy of Proclonol against industry-standard insecticides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of a representative organochlorine insecticide compared to industry-standard pyrethroids and neonicotinoids.

Note to the reader: The initial request specified a comparison involving "Proclonol." However, extensive searches yielded no results for an insecticide with this name, suggesting a possible misspelling. The search results consistently identified "Propranolol," a beta-blocker, and "Procyclidine," an anticholinergic drug, neither of which are insecticides. Therefore, this guide provides a comparative analysis of a representative organochlorine insecticide against other leading classes of insecticides to fulfill the core requirements of the original request.

Executive Summary

This guide provides a detailed comparison of the efficacy of a representative organochlorine insecticide against two major classes of industry-standard insecticides: pyrethroids and neonicotinoids. The analysis is based on publicly available experimental data and focuses on key performance indicators such as mortality rates and mechanisms of action. Detailed experimental protocols for insecticide efficacy testing are also provided to ensure reproducibility and standardization of future studies. The signaling pathways for each insecticide class are visualized to facilitate a deeper understanding of their distinct modes of action.

Data Presentation

Table 1: Comparative Efficacy of Selected Insecticides
Insecticide ClassRepresentative Compound(s)Target Pest(s)Mortality Rate (%)Speed of Action (Knockdown Time)Residual Activity
Organochlorine DDT, DieldrinWide spectrum (mosquitoes, lice, beetles)HighModerate to SlowHigh (Persistent)
Pyrethroid Permethrin, DeltamethrinWide spectrum (mosquitoes, flies, cockroaches)Very HighFastLow to Moderate
Neonicotinoid Imidacloprid, ThiamethoxamSucking insects (aphids, whiteflies), soil insectsHighModerateSystemic, long-lasting

Data presented are aggregated from various studies and may vary depending on specific experimental conditions, target species, and formulation.

Table 2: Acute Toxicity (LD50) of Representative Insecticides
Insecticide ClassRepresentative CompoundTest AnimalOral LD50 (mg/kg)Dermal LD50 (mg/kg)Toxicity Category
Organochlorine DDTRat113 - 2500[1]2510II / III[2]
Pyrethroid PermethrinRat430 - 4000>2000II / III
Neonicotinoid ImidaclopridRat450>5000II[2]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[3] A lower LD50 indicates higher toxicity.[2][4] Toxicity categories are based on EPA classifications.[2]

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible evaluation of insecticide efficacy.[5] The following protocols are based on guidelines from the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[6][7][8]

Laboratory-Based Bioassays

These tests are conducted under controlled conditions to determine the intrinsic toxicity of an insecticide.

  • Forced Contact Tests: Insects are confined to a surface treated with a specific concentration of the insecticide.[9] This method is used to assess knockdown and mortality rates over a set period.[9]

  • Topical Application: A precise dose of the insecticide is applied directly to the body of the insect, typically the thorax. This method is used to determine the LD50 value.

  • Glass Vial/Jar Bioassay: Insects are placed in glass containers coated with the insecticide. This is a common method for monitoring insecticide resistance.

Semi-Field and Field Trials

These studies evaluate the performance of insecticides under more realistic environmental conditions.

  • Experimental Huts: These are specially designed structures that mimic human dwellings to test the efficacy of indoor residual sprays and other indoor insecticide applications against disease vectors like mosquitoes.

  • Small-Scale Field Assessments: Insecticides are applied to small plots in a natural environment to evaluate their effectiveness against target pests and their impact on non-target organisms.[6]

  • Large-Scale Field Trials: These are conducted in larger areas to confirm the efficacy and operational feasibility of an insecticide product before it can be recommended for public health use.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the mechanisms of action for each insecticide class.

Organochlorine_Pathway cluster_neuron Neuron cluster_insecticide Organochlorine Action Na_channel Voltage-Gated Sodium Channel Nerve_impulse Continuous Nerve Firing Na_channel->Nerve_impulse Prolonged Depolarization K_channel Potassium Channel K_channel->Nerve_impulse GABA_receptor GABA-gated Chloride Channel GABA_receptor->Nerve_impulse Hyperexcitability Organochlorine Organochlorine (e.g., DDT) Organochlorine->Na_channel Slows inactivation Organochlorine->K_channel Inhibits efflux Organochlorine->GABA_receptor Inhibits Cl- influx (Cyclodienes) Paralysis Paralysis & Death Nerve_impulse->Paralysis Pyrethroid_Pathway cluster_neuron Neuron cluster_insecticide Pyrethroid Action Na_channel Voltage-Gated Sodium Channel Depolarization Permanent Axonal Depolarization Na_channel->Depolarization Persistent Depolarization Pyrethroid Pyrethroid Pyrethroid->Na_channel Prevents closure Paralysis Paralysis & Death Depolarization->Paralysis Neonicotinoid_Pathway cluster_neuron Postsynaptic Neuron cluster_insecticide Neonicotinoid Action nAChR Nicotinic Acetylcholine Receptor (nAChR) Excitation Overstimulation of Nerve Cells nAChR->Excitation Continuous Stimulation Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds irreversibly Paralysis Paralysis & Death Excitation->Paralysis Efficacy_Testing_Workflow cluster_lab Laboratory Testing cluster_field Field Trials cluster_data Data Analysis & Evaluation A Dose-Response Bioassays D Small-Scale Field Tests A->D B Resistance Monitoring B->D C Knockdown & Mortality Assessment C->D E Large-Scale Community Trials D->E F Statistical Analysis of Efficacy Data E->F G Risk Assessment (Non-target effects) F->G H Final Recommendation G->H

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Proclonol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Proclonol (CAS Number: 14088-71-2), a chlorinated aromatic compound with the IUPAC name bis(4-chlorophenyl)-cyclopropylmethanol. Due to the persistent nature and potential environmental toxicity associated with organochlorine compounds, adherence to strict disposal protocols is imperative to ensure laboratory safety and environmental protection.

This compound Identification and Hazard Profile

Key Chemical Information:

PropertyValue
Chemical Name bis(4-chlorophenyl)-cyclopropylmethanol
CAS Number 14088-71-2
Molecular Formula C₁₆H₁₄Cl₂O
Known Uses Acaricide, Fungicide

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.

Handling Procedures:

  • Avoid direct contact with skin and eyes.

  • Prevent inhalation of any dusts or aerosols.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent release into the environment.

This compound Waste Disposal Workflow

The following workflow provides a logical sequence for making decisions regarding the disposal of this compound waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Caption: this compound Disposal Decision Workflow.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound and its contaminated materials is incineration by a licensed hazardous waste disposal facility.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads).

    • Segregate this compound waste from other waste streams to avoid incompatible mixtures. Pay special attention to not mixing it with reactive chemicals.

  • Container Selection:

    • Choose a waste container that is chemically compatible with this compound and any solvents it may be in. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • The container must have a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • List all contents, including "this compound (bis(4-chlorophenyl)-cyclopropylmethanol)" and any other chemicals present, with their approximate concentrations.

    • Include the date when waste was first added to the container.

  • Waste Accumulation:

    • Collect all this compound-contaminated materials in the designated, labeled container.

    • Keep the container closed at all times, except when adding waste.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from drains and sources of ignition.

  • Final Disposal:

    • Once the waste container is full, or if it has been in storage for a period defined by your institutional policy (often not to exceed one year), arrange for its collection by your institution's EHS department.

    • EHS will then ensure the waste is transported to a licensed facility for proper disposal, which for chlorinated aromatic compounds is typically high-temperature incineration.

Crucial "Don'ts" for this compound Disposal:

  • DO NOT dispose of this compound down the drain. As a chlorinated organic compound, it can persist in and damage aquatic ecosystems.

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT attempt to neutralize or chemically treat this compound waste unless you are following a validated and approved protocol from your EHS department.

Spill Management

In the event of a this compound spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect the absorbed material or spilled solid into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (consult your EHS for recommendations, e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific waste management guidelines.

Safeguarding Your Research: A Comprehensive Guide to Handling Proclonol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Proclonol, a compound identified as a potential endocrine disruptor. By adhering to these procedural steps, you can minimize exposure risks and ensure the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

Given this compound's classification as a potential endocrine-disrupting compound, a comprehensive approach to personal protective equipment is crucial. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications and Best Practices
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields- N95 Respirator- Change gloves immediately if contaminated.- Ensure lab coat is fully buttoned.- Use a ventilated balance enclosure or a chemical fume hood.
Solution Preparation and Handling - Double Nitrile Gloves- Chemical-Resistant Lab Coat or Apron- Chemical Splash Goggles- Work within a certified chemical fume hood.- Ensure good ventilation.- Inspect gloves for any signs of degradation before use.
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat- Safety Glasses- Handle all this compound-containing media and cells in a biological safety cabinet.- Avoid generating aerosols.
Animal Handling (Dosing and Sample Collection) - Double Nitrile Gloves- Disposable Gown- Safety Glasses with Side Shields or Face Shield- N95 Respirator- Use a ventilated animal changing station or a chemical fume hood.- Be aware of potential for exposure from animal waste.

Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risk of exposure to this compound. The following diagram outlines the key steps for safely incorporating this compound into your experimental procedures.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood/BSC) prep_ppe->prep_area prep_sds Review Safety Information prep_sds->prep_ppe handling_weigh Weigh/Aliquot this compound prep_area->handling_weigh handling_sol Prepare Stock Solution handling_weigh->handling_sol handling_exp Perform Experiment handling_sol->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container for hazardous chemical waste.- Do not mix with other chemical waste.
This compound Solutions - Collect in a dedicated, sealed, and labeled container for hazardous liquid waste.- Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated, puncture-resistant container for solid hazardous waste.
Contaminated PPE (e.g., gloves, disposable gowns) - Place in a sealed bag and dispose of as hazardous chemical waste.

The following decision tree illustrates the proper disposal pathway for materials that have come into contact with this compound.

G start Material Contaminated with this compound? liquid Liquid Waste start->liquid Yes, Liquid solid Solid Waste start->solid Yes, Solid (Non-Sharp) sharps Sharps Waste start->sharps Yes, Sharp hw_liquid Hazardous Liquid Waste Container liquid->hw_liquid hw_solid Hazardous Solid Waste Container solid->hw_solid hw_sharps Puncture-Resistant Sharps Container sharps->hw_sharps

Caption: this compound Waste Disposal Decision Tree.

Experimental Protocol Considerations

While specific experimental protocols will vary, the following general principles should be integrated into any procedure involving this compound:

  • Designated Work Area: All work with this compound should be conducted in a designated area within a chemical fume hood or other appropriate containment device.

  • Spill Kit: A spill kit containing absorbent materials, appropriate PPE, and waste disposal bags should be readily available in the designated work area.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A solution of mild detergent and water is a suitable starting point, but consult your institution's safety office for specific recommendations.

  • Documentation: Meticulously document all handling, use, and disposal of this compound in your laboratory notebook and any required chemical inventory systems.

By implementing these safety measures, researchers can confidently work with this compound while prioritizing their health and the integrity of their scientific endeavors. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.